molecular formula C6H13FN2 B12069484 (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

Cat. No.: B12069484
M. Wt: 132.18 g/mol
InChI Key: OQCMDZGGANYOGK-ZCFIWIBFSA-N
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Description

(3R)-1-(2-Fluoroethyl)pyrrolidin-3-amine is a chiral pyrrolidine-based compound intended for research and development purposes. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, highly valued for its saturated, three-dimensional structure, which allows for efficient exploration of pharmacophore space and contributes favorably to a molecule's stereochemistry and physicochemical properties . The specific substitution pattern of this amine—featuring a primary amino group on the ring and a 2-fluoroethyl chain on the nitrogen—makes it a versatile intermediate for constructing more complex molecules. The fluorine atom can significantly alter a compound's properties, such as its metabolic stability, lipophilicity, and membrane permeability . Researchers may utilize this chiral building block in the synthesis of potential ligands for various biological targets. Pyrrolidine derivatives are commonly found in bioactive molecules targeting the central nervous system, as anticancer agents, and as antibacterial compounds, underscoring the scaffold's broad utility in drug discovery . As a chiral amine, the (3R) enantiomer offers specific spatial orientation for creating stereoselective compounds, which is critical for interacting with enantioselective proteins and achieving a desired biological profile . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

InChI

InChI=1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2/t6-/m1/s1

InChI Key

OQCMDZGGANYOGK-ZCFIWIBFSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)CCF

Canonical SMILES

C1CN(CC1N)CCF

Origin of Product

United States
Foundational & Exploratory

Strategic Integration of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine in Next-Gen Small Molecule Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic utility of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (CAS: 1257047-36-1) in medicinal chemistry. This document is structured for drug discovery professionals, focusing on the compound's role as a high-value synthon for optimizing pharmacokinetics and potency in dipeptidyl peptidase-4 (DPP-4) inhibitors and aminergic GPCR ligands.[1]

Executive Summary: The Fluorine Advantage

(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine represents a privileged scaffold in modern drug discovery.[1] It combines the stereochemical precision of the (3R)-3-aminopyrrolidine core—a validated pharmacophore in approved drugs like Teneligliptin and Omarigliptin—with the physicochemical benefits of a 2-fluoroethyl tail.[1]

In lead optimization, this moiety is employed to:

  • Modulate Basicity (pKa): The

    
    -fluorine atom lowers the pKa of the pyrrolidine nitrogen via the inductive effect (
    
    
    
    ), reducing the cationic character at physiological pH to enhance membrane permeability.
  • Block Metabolism: The C–F bond (approx. 116 kcal/mol) resists oxidative dealkylation (N-dealkylation) by Cytochrome P450 enzymes more effectively than a standard ethyl group.

  • Enhance Binding: The fluorine atom can participate in multipolar interactions with orthogonal carbonyls or amide backbones in the target protein binding pocket.

Physicochemical & Pharmacological Profile[1][2][3][4][5][6][7][8]

The "Fluorine Effect" on the Pyrrolidine Scaffold

Replacing a hydrogen with fluorine in the ethyl side chain induces significant electronic changes without drastically altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

PropertyStandard Analog (N-Ethyl)Target (N-2-Fluoroethyl)Impact on Drug Design
pKa (Conj.[1] Acid) ~10.5~8.8 - 9.2Increased neutral fraction at pH 7.4; improved CNS/cell penetration.[1]
Lipophilicity (LogD) Baseline+0.2 to +0.5Slight increase aids hydrophobic pocket occupancy.
Metabolic Stability Low (N-dealkylation prone)HighBlocks

-oxidation; extends

.
hERG Liability High RiskReduced RiskLower basicity correlates with reduced hERG channel blockade.[1]
Therapeutic Case Study: DPP-4 Inhibition

The (3R)-3-aminopyrrolidine motif is critical for binding to the S2 extensive subsite of the DPP-4 enzyme.[1]

  • Primary Interaction: The primary amine (at C3) forms salt bridges with Glu205 and Glu206 (double salt bridge).

  • Secondary Interaction: The N-substituted pyrrolidine ring fits into the hydrophobic S1 or S2 cleft. The 2-fluoroethyl group targets specific hydrophobic patches while avoiding steric clash.[1]

Visualization: SAR Logic Flow

The following diagram illustrates the structure-activity relationship (SAR) logic driving the selection of this specific fragment.

SAR_Logic Core (3R)-3-Aminopyrrolidine (Scaffold Core) Chirality (3R)-Stereochemistry Core->Chirality Substituent N-(2-Fluoroethyl) Group Core->Substituent Effect1 Glu205/Glu206 Salt Bridge Interaction Chirality->Effect1 Critical Orientation Effect2 Prevents Metabolic N-Dealkylation Substituent->Effect2 C-F Bond Stability Effect3 Modulates pKa (Permeability) Substituent->Effect3 Inductive Effect

Figure 1: SAR Logic illustrating how the 2-fluoroethyl substitution enhances the core scaffold's utility.

Chemical Synthesis Protocol

Objective: Synthesize (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine with >98% enantiomeric excess (ee).

Retrosynthetic Strategy

Direct alkylation of the unprotected amine is non-selective. The preferred route utilizes a Boc-protected intermediate followed by N-alkylation and acidic deprotection.[1]

Step-by-Step Methodology

Reagents:

  • (3R)-3-(Boc-amino)pyrrolidine (Starting Material)[1]

  • 1-Bromo-2-fluoroethane (Alkylating Agent)[1]

  • Potassium Carbonate (

    
    )[2]
    
  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

Protocol:

  • N-Alkylation:

    • Dissolve (3R)-3-(Boc-amino)pyrrolidine (1.0 eq) in anhydrous ACN.

    • Add

      
       (2.5 eq) and 1-bromo-2-fluoroethane (1.2 eq). Note: Use a sealed tube if operating above 60°C due to the volatility of the bromide.
      
    • Heat to 60°C for 12 hours. Monitor by LC-MS for the disappearance of the secondary amine.

    • Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (DCM/MeOH) to yield tert-butyl ((3R)-1-(2-fluoroethyl)pyrrolidin-3-yl)carbamate.

  • Deprotection:

    • Dissolve the intermediate in DCM (5 vol).

    • Add 4N HCl in Dioxane (10 eq) dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to obtain the hydrochloride salt as a white hygroscopic solid.

Visualization: Synthesis Workflow

Synthesis_Pathway SM Start: (3R)-3-(Boc-amino)pyrrolidine Step1 Step 1: Alkylation (1-Bromo-2-fluoroethane, K2CO3, ACN) SM->Step1 Inter Intermediate: N-Boc-N'-(2-fluoroethyl) analog Step1->Inter Step2 Step 2: Deprotection (4N HCl in Dioxane) Inter->Step2 Final Product: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine HCl Step2->Final

Figure 2: Synthetic route for the production of the HCl salt of the target building block.

Experimental Validation: DPP-4 Inhibition Assay

To validate the therapeutic potential of a fragment incorporating this moiety, a standard enzymatic assay is required.

Assay Principle

DPP-4 cleaves the substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), releasing fluorescent AMC.[1] Inhibitors containing the (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine moiety prevent this cleavage, reducing fluorescence.[1]

Detailed Protocol
  • Buffer Preparation: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • Enzyme: Recombinant human DPP-4 (0.5 nM final concentration).

  • Substrate: Gly-Pro-AMC (

    
    ; use at 
    
    
    
    ).
  • Procedure:

    • Plate: 96-well black flat-bottom plate.[1]

    • Incubation: Add 10

      
       of test compound (serially diluted in DMSO) and 20 
      
      
      
      of DPP-4 enzyme. Incubate for 15 min at 25°C.
    • Initiation: Add 20

      
       of Substrate solution.
      
    • Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Data Analysis: Calculate the slope of fluorescence vs. time. Determine

    
     using a 4-parameter logistic fit.[1]
    

Self-Validating Control:

  • Include Sitagliptin (

    
     nM) as a positive control.
    
  • Z-factor must be > 0.5 for the assay to be considered valid.[1]

References

  • Development of DPP-4 Inhibitors

    • Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
    • Source: Brieflands / NIH PMC.
    • URL:[Link]

  • Synthesis of Fluorinated Pyrrolidines

    • Title: Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines (Methodology relevant to fluoroethyl side chains).[1][3][4]

    • Source: ResearchG
    • URL:[Link]

  • Commercial Availability & Chemical Data

    • Title: (3R)-1-(2-Fluoroethyl)pyrrolidin-3-amine Product Page.[1][5]

    • Source: BLD Pharm.[5]

  • Scaffold Utility in Drug Discovery

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • Source: IRIS UniPA.
    • URL:[Link]

Sources

(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine: A Chiral Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Chiral Scaffolds

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands as a privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its three-dimensional, non-planar structure allows for a thorough exploration of pharmacophore space, a critical factor in achieving high-affinity and selective interactions with biological targets.[3] The introduction of stereocenters into this framework, particularly at the C3 position, further enhances its utility, enabling the precise spatial orientation of functional groups to optimize target engagement.

This guide focuses on (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine , a chiral building block that combines the structural advantages of the 3-aminopyrrolidine motif with the unique physicochemical properties imparted by fluorine. The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key parameters such as metabolic stability, membrane permeability, and binding affinity.[4] The electron-withdrawing nature of the fluoroethyl group can also influence the basicity of the pyrrolidine nitrogen, a property that can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles. The presence of a primary amine at the C3 position provides a versatile handle for further chemical elaboration, making this molecule a highly valuable intermediate in the synthesis of complex bioactive compounds.

This document serves as a comprehensive technical resource, providing insights into the synthesis, properties, and applications of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine, with a particular focus on its role in the development of innovative therapeutics.

Physicochemical and Spectroscopic Profile

While extensive experimental data for (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is not widely published, its key physicochemical and spectroscopic properties can be predicted based on its structure and data from analogous compounds. These properties are crucial for its handling, characterization, and incorporation into synthetic workflows.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Comments
Molecular Formula C₆H₁₃FN₂---
Molecular Weight 132.18 g/mol ---
Boiling Point 180-190 °CExpected to be higher than non-fluorinated analogs due to increased polarity, but lower than corresponding alcohols. Primary and secondary amines can form intermolecular hydrogen bonds, influencing their boiling points.[5][6][7][8][9]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO).The presence of two amine functionalities and the potential for hydrogen bonding suggests good solubility in polar media.[6][7]
pKa (Pyrrolidine N) ~9.5 - 10.5The electron-withdrawing effect of the 2-fluoroethyl group is expected to slightly decrease the basicity of the pyrrolidine nitrogen compared to an N-ethyl or N-methyl analog.
pKa (3-amino N) ~10.0 - 11.0The primary amine at the C3 position is expected to have a typical pKa for a primary alkylamine.
LogP ~0.5 - 1.5The fluoroethyl group increases lipophilicity compared to a simple ethyl group, but the two amine groups contribute to overall hydrophilicity.
Predicted Spectroscopic Data

¹H NMR (Proton NMR):

  • ~4.5-4.7 ppm (dt, 2H, -CH₂F): The methylene group attached to fluorine will be a doublet of triplets due to coupling with both fluorine (²JHF) and the adjacent methylene group (³JHH).

  • ~2.7-3.2 ppm (m, 4H): This region will likely contain the signals for the methylene group of the fluoroethyl substituent (-NCH₂CH₂F) and the protons on the pyrrolidine ring adjacent to the nitrogen.

  • ~1.6-2.2 ppm (m, 2H): The methylene protons at the C4 position of the pyrrolidine ring.

  • ~3.3-3.6 ppm (m, 1H): The methine proton at the C3 position, adjacent to the primary amine.

  • ~1.5-2.5 ppm (br s, 2H, -NH₂): The protons of the primary amine will likely appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR (Carbon-13 NMR):

  • ~82-84 ppm (d, ¹JCF ≈ 170-180 Hz): The carbon directly bonded to fluorine will show a large one-bond coupling constant.

  • ~55-60 ppm (d, ²JCF ≈ 20-25 Hz): The carbon adjacent to the fluorinated carbon will exhibit a smaller two-bond coupling.

  • ~50-60 ppm: Signals for the carbons of the pyrrolidine ring.

  • ~45-50 ppm: The carbon at the C3 position of the pyrrolidine ring.

IR (Infrared) Spectroscopy:

  • 3300-3400 cm⁻¹ (m, two bands): N-H stretching of the primary amine.

  • 2850-2960 cm⁻¹ (s): C-H stretching of the alkyl groups.

  • 1590-1650 cm⁻¹ (m): N-H bending of the primary amine.

  • 1050-1150 cm⁻¹ (s): C-F stretching.

MS (Mass Spectrometry):

  • [M+H]⁺ = 133.11: The expected mass for the protonated molecule in ESI-MS.

  • Fragmentation: Common fragmentation patterns would involve the loss of the fluoroethyl group, cleavage of the pyrrolidine ring, and loss of ammonia from the C3 position.

Synthesis of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine: A Proposed Strategy

Synthetic Workflow Start (R)-tert-Butyl pyrrolidin-3-ylcarbamate Intermediate (R)-tert-Butyl (1-(2-fluoroethyl)pyrrolidin-3-yl)carbamate Start->Intermediate N-Alkylation (1-bromo-2-fluoroethane, K₂CO₃, MeCN) Product (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine Intermediate->Product Boc Deprotection (TFA or HCl in Dioxane)

Figure 1: Proposed synthetic workflow for (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine.

Step 1: N-Alkylation of (R)-tert-Butyl pyrrolidin-3-ylcarbamate

This step involves the nucleophilic substitution of a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate, by the secondary amine of the pyrrolidine ring. The use of a mild base is crucial to neutralize the acid generated during the reaction and to avoid side reactions.

Detailed Experimental Protocol:

  • To a solution of (R)-tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in anhydrous acetonitrile (MeCN, ~0.1 M), add potassium carbonate (K₂CO₃, 2.0-3.0 eq) and 1-bromo-2-fluoroethane (1.2-1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude (R)-tert-butyl (1-(2-fluoroethyl)pyrrolidin-3-yl)carbamate by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions, as it can dissolve the reactants and does not interfere with the nucleophilic attack.

  • Base: Potassium carbonate is a mild, inexpensive, and readily available base that is effective in scavenging the HBr generated. Stronger bases could potentially lead to elimination side reactions with the 1-bromo-2-fluoroethane.

  • Temperature: Heating the reaction is necessary to overcome the activation energy for the N-alkylation of the secondary amine, which is a relatively weak nucleophile.

Step 2: Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the primary amine at the C3 position. This is typically achieved under acidic conditions.

Detailed Experimental Protocol:

  • Dissolve the purified (R)-tert-butyl (1-(2-fluoroethyl)pyrrolidin-3-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid (HCl) in 1,4-dioxane (4 M, 5-10 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting crude product, likely the corresponding salt (e.g., trifluoroacetate or hydrochloride), can be further purified by recrystallization or by neutralization with a base (e.g., aqueous NaOH or NaHCO₃) followed by extraction with an organic solvent and subsequent distillation or chromatography of the free amine.

Causality Behind Experimental Choices:

  • Acidic Conditions: The Boc group is labile under acidic conditions, where it is cleaved to release the free amine, carbon dioxide, and isobutylene.[10]

  • Choice of Acid: Both TFA and HCl in dioxane are commonly used for Boc deprotection. TFA is often preferred for its ease of removal due to its volatility, while HCl in dioxane provides the hydrochloride salt directly, which can be advantageous for purification and handling of the final product.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction, and then allowed to proceed at room temperature to ensure complete deprotection.

Application in Medicinal Chemistry: A Key Building Block for HER2 Inhibitors

(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine has been identified as a key intermediate in the synthesis of novel[11][12]diazino[5,4-d]pyrimidines, a class of compounds investigated as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2).[11] HER2 is a receptor tyrosine kinase that plays a critical role in cell growth and proliferation. Its overexpression or amplification is a key driver in several types of cancer, most notably in a subset of breast and gastric cancers.

The HER2 signaling pathway, upon activation by ligand binding and dimerization, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, which ultimately lead to cell proliferation, survival, and invasion. The inhibition of HER2 kinase activity is a clinically validated strategy for the treatment of HER2-positive cancers.

HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Invasion Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine Containing Inhibitor Inhibitor->HER2 Inhibition

Figure 2: Simplified HER2 signaling pathway and the point of intervention for inhibitors.

In the context of the HER2 inhibitors disclosed in patent WO2021213800A1, the (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine moiety is incorporated into the final molecule, where the primary amine at the C3 position is used to form a crucial linkage to the core heterocyclic structure of the inhibitor. The (R)-stereochemistry at this position is likely critical for optimal binding to the kinase domain of HER2. The N-(2-fluoroethyl) group, while not directly involved in binding, can influence the overall properties of the molecule, such as:

  • Conformational Rigidity: The presence of the fluorine atom can induce a specific conformation of the pyrrolidine ring, which may be favorable for binding.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluoroethyl group less susceptible to metabolic degradation, potentially leading to an improved pharmacokinetic profile.

  • Solubility and Permeability: The introduction of fluorine can modulate the lipophilicity of the molecule, which can impact its solubility and ability to cross cell membranes.

The use of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine as a building block exemplifies a sophisticated approach in drug design, where multiple structural and physicochemical features are strategically combined to create highly potent and selective therapeutic agents.

Conclusion and Future Perspectives

(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is a chiral building block of significant interest for the development of novel pharmaceuticals. Its unique combination of a stereochemically defined pyrrolidine core, a versatile primary amine handle, and a metabolically robust fluoroethyl group makes it an attractive starting material for the synthesis of complex and highly functionalized molecules. As demonstrated by its application in the synthesis of HER2 inhibitors, this building block can play a crucial role in fine-tuning the properties of drug candidates to achieve desired therapeutic profiles.

Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to this and related fluorinated chiral amines. Furthermore, a deeper understanding of the structure-activity relationships associated with the incorporation of this moiety into different classes of bioactive molecules will undoubtedly fuel further innovation in drug discovery. The continued exploration of fluorinated chiral building blocks like (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine holds great promise for the creation of the next generation of safer and more effective medicines.

References

  • Zhou, G., Liu, K. K.-C., Wei, Y., & Yuan, H. (2021). [11][12]DIAZINO[5,4-d]PYRIMIDINES AS HER2 INHIBITORS. Patent WO2021213800A1.

  • Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 21(1), 1-38.
  • Poyraz, S., Belveren, S., & Çavuşoğlu, B. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245648.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
  • BrainKart. (2021, July 4). Physical and Chemical properties of amines.
  • Vedantu. (n.d.). Physical Properties of Amines Explained with Examples.
  • Chemistry LibreTexts. (2024, October 16). 15.12: Physical Properties of Amines.
  • GeeksforGeeks. (2022, March 14). Physical Properties of Amines.
  • Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine.
  • Beljantseva, J., Kudrin, P., Jimmy, S., Ehn, M., & Hauryliuk, V. (2017). The results of the conformational analysis.
  • Beke, M., Kégl, T., & Kollár, L. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64.
  • WO2021213800A1 -[11][12]DIAZINO[5,4-d]PYRIMIDINES AS HER2 INHIBITORS. (n.d.). Google Patents. Retrieved from

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4946.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.
  • PharmaBlock. (n.d.).
  • Andrews, K. G., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
  • BrainKart. (2021). Physical and Chemical properties of amines. BrainKart.
  • Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Vedantu.
  • Chemistry LibreTexts. (2024). 15.12: Physical Properties of Amines. Chemistry LibreTexts.
  • GeeksforGeeks. (2022). Physical Properties of Amines. GeeksforGeeks.
  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine. Benchchem.
  • Beljantseva, J., et al. (2017). The results of the conformational analysis.
  • Beke, M., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1-3), 53-64.

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A Technical Guide to the Synthetic Pathways of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry. Its structure, featuring a stereodefined 3-aminopyrrolidine core and an N-fluoroethyl substituent, is a key pharmacophore in various therapeutic agents, including novel antibiotics and other drug candidates. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, underscoring its importance.[1] This technical guide provides an in-depth review of the primary synthetic strategies for constructing this molecule, aimed at researchers and professionals in drug development. We will dissect the key challenges—namely, the stereoselective formation of the C3 chiral center and the efficient introduction of the fluoroethyl group—and present field-proven methodologies. The discussion emphasizes the causality behind strategic choices, from chiral pool starting materials to asymmetric catalysis and orthogonal protection schemes, offering a comprehensive roadmap for its practical synthesis.

Retrosynthetic Analysis and Core Challenges

A logical deconstruction of the target molecule reveals two primary fragments: the (3R)-pyrrolidin-3-amine core and the 2-fluoroethyl side chain . The principal synthetic hurdles are:

  • Stereocontrol: Establishing the (R) configuration at the C3 position is paramount for biological activity. This demands a stereoselective approach, whether through chiral starting materials, asymmetric reactions, or resolution.

  • N-Functionalization: The selective alkylation of the pyrrolidine ring nitrogen with the 2-fluoroethyl group, often in the presence of the C3-amino group, requires careful planning and potentially the use of protecting groups.

The retrosynthetic analysis below illustrates the key disconnections that inform the synthetic strategies discussed in this guide.

G target (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine disconnection1 C-N Bond Formation (N-Alkylation) target->disconnection1 core (3R)-pyrrolidin-3-amine (or protected derivative) disconnection1->core sidechain 2-Fluoroethylating Agent (e.g., F-CH2CH2-LG) disconnection1->sidechain disconnection2 Pyrrolidine Ring Formation (Multiple Strategies) core->disconnection2 precursors Acyclic or Cyclic Precursors disconnection2->precursors

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Chiral Core: (3R)-Pyrrolidin-3-amine

The construction of the chiral 3-aminopyrrolidine scaffold is the most critical phase of the synthesis. Several robust strategies have been developed, each with distinct advantages.

Strategy I: The Chiral Pool Approach

This strategy leverages naturally occurring, enantiopure starting materials, a common and effective method for producing pyrrolidine-containing drugs.[2][3][4]

From (2S, 4R)-4-Hydroxyproline: (2S, 4R)-4-Hydroxyproline is an ideal starting material as it possesses a pyrrolidine ring and a chiral center at C4 with the desired relative stereochemistry. The synthesis involves converting the C4-hydroxyl group into an amino group with inversion of configuration.

Workflow:

  • Protection: The nitrogen and the carboxylic acid of hydroxyproline are protected, typically as the N-Boc and methyl ester, respectively.

  • Activation of Hydroxyl: The C4-hydroxyl group is converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs). This step activates the position for nucleophilic substitution.

  • Nucleophilic Substitution with Azide: The activated hydroxyl group is displaced by an azide nucleophile (e.g., sodium azide). This reaction proceeds via an SN2 mechanism, which inverts the stereocenter from (R) to (S).

  • Reduction: The azide group is reduced to the primary amine, commonly using H₂ with a Palladium catalyst (Pd/C) or LiAlH₄. This reduction also removes the carboxyl protection.

  • Final Product: The resulting molecule is the (3S)-aminopyrrolidine core. Note: To achieve the target (3R) configuration from this specific starting material, a double inversion or a starting material with a different initial stereochemistry would be necessary. A more direct route to the (3R) amine involves starting with a precursor where the hydroxyl can be displaced with retention or by using a different chiral starting material like (R)-malic acid.

G start (2S, 4R)-4-Hydroxyproline step1 1. Protection (N-Boc, O-Me) 2. Activation (OMs) start->step1 intermediate1 Protected Mesylate step1->intermediate1 step2 NaN₃ (SN2 Inversion) intermediate1->step2 intermediate2 (3S)-Azido Intermediate step2->intermediate2 step3 Reduction (H₂/Pd) Deprotection intermediate2->step3 product (3S)-Pyrrolidin-3-amine step3->product

Caption: Synthesis from a chiral pool starting material.

Strategy II: Asymmetric Catalysis

This modern approach builds the chiral center during the reaction sequence using a chiral catalyst.

Asymmetric [3+2] Cycloaddition: The pyrrolidine ring can be constructed via a highly stereoselective [3+2] cycloaddition between an azomethine ylide and an electron-deficient alkene.[1][5][6] The use of a chiral ligand on a metal catalyst (e.g., Copper or Silver) directs the cycloaddition to favor one enantiomer.

Causality: The chiral ligand coordinates to the metal center, creating a chiral environment. When the azomethine ylide and the alkene approach the metal center to react, one facial attack is sterically favored over the other, leading to high enantioselectivity in the resulting pyrrolidine product.

Protocol: Copper-Catalyzed Asymmetric [3+2] Cycloaddition

  • Catalyst Preparation: A chiral ferrocenyl P,S-ligand and a copper salt (e.g., Cu(OTf)₂) are stirred in a suitable solvent like toluene to form the active chiral catalyst complex.[6]

  • Reaction Setup: To this catalyst solution, an iminoester (azomethine ylide precursor, e.g., derived from glycine) and an electron-deficient alkene (e.g., an acrylate) are added.

  • Cycloaddition: The mixture is stirred at a controlled temperature (e.g., room temperature) for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: The reaction is quenched, and the crude product is purified by column chromatography to yield the highly substituted, enantioenriched pyrrolidine.

  • Conversion to Amine: The ester and other functional groups on the cycloadduct are then chemically converted in subsequent steps to the desired 3-amino functionality.

Strategy III: Racemic Synthesis and Resolution

A classical and often scalable approach involves synthesizing the racemic 3-aminopyrrolidine and then separating the enantiomers.

Method: Diastereomeric Salt Crystallization The racemic amine is reacted with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (S)-(-)-camphanic acid.[7] This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, they can often be separated by fractional crystallization. One diastereomer will preferentially crystallize from a chosen solvent system, leaving the other in the mother liquor. The resolved salt is then treated with a base to liberate the enantiopure amine.

Introduction of the N-(2-fluoroethyl) Group

Once the chiral core, (3R)-pyrrolidin-3-amine, is obtained, the final key step is the selective N-alkylation of the pyrrolidine nitrogen.

Orthogonal Protection Scheme: To prevent alkylation at the C3-amine and potential over-alkylation, a protection strategy is essential. The C3-amine is temporarily masked with a protecting group that can be removed under conditions that do not affect the rest of the molecule. The Boc (tert-butoxycarbonyl) group is ideal for this purpose as it is stable to the basic conditions of alkylation and is easily removed with mild acid.

G start (3R)-pyrrolidin-3-amine step1 Protect C3-Amine (Boc)₂O, Base start->step1 protected_core (3R)-3-(Boc-amino)pyrrolidine step1->protected_core step2 N-Alkylation F-CH₂CH₂-OTs, K₂CO₃, ACN protected_core->step2 protected_product Protected Target step2->protected_product step3 Deprotection TFA or HCl protected_product->step3 final_product (3R)-1-(2-fluoroethyl) pyrrolidin-3-amine step3->final_product

Caption: A protected pathway for N-fluoroethylation.

Experimental Protocol: N-Alkylation of Boc-Protected (3R)-3-aminopyrrolidine
  • Dissolution: To a solution of tert-butyl ((3R)-pyrrolidin-3-yl)carbamate (1.0 eq) in acetonitrile (ACN), add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: Add 2-fluoroethyl tosylate (1.1 eq) to the suspension. 2-fluoroethyl tosylate is chosen as it is a highly effective alkylating agent with a good leaving group.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel chromatography to obtain tert-butyl ((3R)-1-(2-fluoroethyl)pyrrolidin-3-yl)carbamate.

  • Deprotection: Dissolve the purified, Boc-protected product in a solvent such as dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Isolation: Stir the solution at room temperature for 1-2 hours. The completion of deprotection can be monitored by TLC. Evaporate the solvent and excess acid under reduced pressure. The resulting product is often the hydrochloride or trifluoroacetate salt, which can be converted to the free base by treatment with a base.

Comparative Summary of Synthetic Strategies

StrategyStarting Material(s)Key Steps & RationaleAdvantagesDisadvantages
Chiral Pool (2S, 4R)-4-Hydroxyproline, (R)-Malic Acid, etc.Functional group interconversion (e.g., SN2 displacement of an activated alcohol) to install the amine. Rationale: Leverages pre-existing stereocenters.High stereopurity, well-established chemistry, potentially cheaper starting materials.Can require multiple steps, limited by the availability of appropriately functionalized chiral precursors.
Asymmetric Catalysis Achiral imines and alkenes.Metal-catalyzed [3+2] cycloaddition. Rationale: Creates the chiral center and the ring simultaneously with high enantioselectivity.Elegant, convergent, high enantiomeric excess (>99% ee reported for similar systems).[8]Chiral ligands and metal catalysts can be expensive, requires careful optimization.
Resolution Racemic 3-aminopyrrolidine.Diastereomeric salt formation with a chiral resolving agent followed by fractional crystallization. Rationale: Separates enantiomers based on different physical properties of their salts.Can be highly scalable and cost-effective for large quantities.Theoretical maximum yield is 50% per cycle without a racemization process, can be labor-intensive.

Conclusion

The synthesis of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is a multi-faceted challenge that highlights key principles of modern organic synthesis. The choice of pathway is a strategic decision dictated by project-specific constraints such as scale, cost, available equipment, and required optical purity. For discovery-phase research, asymmetric catalysis offers a rapid and elegant route to high-purity material. For large-scale manufacturing, a well-optimized route from the chiral pool or a classical resolution may prove more economical. All successful approaches rely on a robust strategy for stereocontrol and a carefully planned, often protection-based, method for the final N-fluoroethylation step. This guide provides the foundational knowledge for chemists to make informed decisions in developing a practical and efficient synthesis for this valuable pharmaceutical building block.

References

  • Fleck, T. J., McWhorter, W. W., Jr., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]

  • Lall, M. S., Hoge, G., Tran, T. P., Kissel, W., Murphy, S. T., Taylor, C., Hutchings, K., Samas, B., Ellsworth, E. L., Curran, T., & Showalter, H. D. H. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732–4739. [Link]

  • Li, J. J., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(10), 753-757. [Link]

  • Various Authors. (2025). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. Chemistry of Heterocyclic Compounds, 61(3-4). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

  • Herrera, R. P., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7353–7358. [Link]

  • Various Authors. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • Aliev, Z. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

  • Mao, T., et al. (2022). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. ResearchGate. [Link]

  • Aliev, Z. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Choe, Y. S., et al. (2003). N-[(18)F]Fluoroethylpiperidinyl, N-[(18)F]fluoroethylpiperidinemethyl and N-[(18)F]fluoroethylpyrrolidinyl esters as radiotracers for acetylcholinesterase. Nuclear Medicine and Biology, 30(6), 625-635. [Link]

  • Hoffmann-La Roche. (2000). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Piron, K., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15. [Link]

  • Piron, K., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. [Link]

  • Głowacka, I. E., et al. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. Beilstein Journal of Organic Chemistry, 14, 1642–1652. [Link]

  • Various Authors. (2018). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. [Link]

  • Aliev, Z. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Paturel, C., et al. (2018). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

Sources

Pharmacophore Modeling & Strategic Application of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

[1]

Executive Summary: The "Fluorine Effect" in Scaffold Design

(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine represents a "privileged scaffold" that bridges the gap between classical amine bioisosteres and modern fluorinated fragments.[1] Unlike simple alkyl-substituted pyrrolidines, this molecule introduces specific electronic and conformational biases driven by the


-fluorine atom12

For the drug developer, this scaffold offers three distinct tactical advantages:

  • pKa Modulation: The electron-withdrawing fluorine lowers the basicity of the N1 nitrogen, improving bioavailability and blood-brain barrier (BBB) permeability compared to non-fluorinated analogs.[2]

  • Conformational Locking: The gauche effect (interaction between F and N1) restricts the conformational entropy of the ethyl tail, potentially reducing the entropic penalty upon binding.[2]

  • Radiotracer Potential: The 2-fluoroethyl moiety is a direct precursor motif for

    
    F-PET imaging  probes.[1][2]
    

Chemical & Electronic Profile

Before initiating modeling workflows, accurate parameterization is required.[1][2] The following data points are critical for setting up force fields (e.g., OPLS4, AMBER) and QM calculations.

Physicochemical Properties
PropertyValue / CharacteristicImpact on Modeling
Chirality (3R)-EnantiomerMimics L-Proline geometry; critical for stereospecific pockets (e.g., DPP-4).[1][2]
pKa (N1 - Ring) ~8.5 - 9.0 (Est.)Lower than N-ethylpyrrolidine (~10.[1][2]4) due to

-F inductive effect.[1][2][3]
pKa (N3 - Primary) ~9.5 - 10.0Primary interaction point (H-bond donor/cation).[1][2]
LogP ~0.3 - 0.6Hydrophilic, but F increases lipophilicity vs. OH or H.
Key Conformation Gauche (N-C-C-F)Critical: The F atom prefers a gauche orientation relative to the N lone pair (or N-H+).[1][2]
The Gauche Effect: A Modeling Trap

Standard molecular mechanics often fail to capture the fluorine gauche effect unless specifically parameterized.[2] In the protonated state (physiological pH), the electrostatic attraction between the electronegative fluorine (


  • Implication: If your docking protocol assumes an extended anti chain for the fluoroethyl group, you may generate false-negative poses.[1][2]

Pharmacophore Feature Generation

The pharmacophore of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is defined by three distinct vectors.

Feature Map[1]
  • Cationic H-Bond Donor (D1): The primary amine at C3 (protonated).[1][2]

    • Function: Forms salt bridges with conserved Asp/Glu residues (e.g., Glu205/206 in DPP-4).[1][2]

  • Modulated Basic Center (D2/I1): The tertiary ring nitrogen (N1).[1][2]

    • Function: Can serve as a pH-dependent cation or a neutral H-bond acceptor depending on the local protein environment.[1][2]

  • Hydrophobic/Polar Vector (H1): The 2-fluoroethyl tail.[1][2]

    • Function: The C-F bond is not purely hydrophobic.[1][2][4] It has an orthogonal multipolar interaction capability (C-F

      
       C=O or C-F 
      
      
      H-C).[1][2]
Visualization of Signaling/Interaction Logic

The following diagram illustrates the logical flow from chemical structure to biological interaction, highlighting the critical decision points in the modeling process.

PharmacophoreLogicMol(3R)-1-(2-fluoroethyl)pyrrolidin-3-amineN3_Amine3-Amine (R)(Cationic Donor)Mol->N3_AmineN1_RingN1 Ring Nitrogen(Modulated Base)Mol->N1_RingF_Tail2-Fluoroethyl Tail(Dipolar/Hydrophobic)Mol->F_TailSaltBridgeSalt Bridge(e.g., Asp/Glu)N3_Amine->SaltBridgePrimary AnchorpKa_ShiftpKa Lowering(~1.5 log units)N1_Ring->pKa_ShiftInductive EffectGaucheGauche Conformation(Entropic Lock)F_Tail->GaucheElectrostaticsPETApplication: PET(18F Labeling)F_Tail->PETIsotopic ExchangeDPP4Target: DPP-4(S1/S2 Pocket)SaltBridge->DPP4pKa_Shift->DPP4BioavailabilityGauche->DPP4Binding Affinity

Figure 1: Pharmacophore feature derivation and downstream application logic.[1][2] Note the central role of the Gauche effect and pKa shift in determining biological suitability.[2]

Step-by-Step Modeling Protocol

This protocol avoids "black box" defaults, ensuring the specific electronic features of the fluoroethyl group are respected.[2]

Phase 1: Ligand Preparation & Conformational Analysis

Objective: Generate a biologically relevant ensemble of conformations.

  • Protonation State Assignment:

    • Calculate pKa using a QM-based predictor (e.g., Jaguar pKa or Epik).[1][2]

    • Expectation: At pH 7.4, the C3-amine is 100% protonated (

      
      ).[1][2] The N1-ring nitrogen will exist as a mixture (equilibrium), favoring the protonated state but less strongly than non-fluorinated analogs [5].[2]
      
  • Conformational Search (Mixed-Mode):

    • Use a systematic search for the N-ethyl rotamers.[1][2]

    • Constraint: Manually sample the N-C-C-F dihedral angle at

      
       (gauche) and 
      
      
      (anti).
    • Validation: The gauche conformer should be lower in energy by ~1.5–2.0 kcal/mol in the protonated state due to the F

      
      NH
      
      
      interaction [3].[2]
Phase 2: Electrostatic Potential (ESP) Mapping

Objective: Visualize the "Fluorine Hole" and electron withdrawal.[1][2]

  • Run a DFT geometry optimization (B3LYP/6-31G** or higher).[1][2]

  • Map the electrostatic potential onto the electron density surface.[1][2]

  • Check: Verify the depletion of electron density on the N1 nitrogen (less red/negative) compared to N-ethylpyrrolidine. This confirms the pKa modulation.[1][2]

Phase 3: Docking Strategy (Case Study: DPP-4)

Context: DPP-4 inhibitors (like Teneligliptin) often utilize a pyrrolidine scaffold to anchor into the S1/S2 subsites [4].[1][2]

  • Grid Generation: Center the grid on the catalytic triad (Ser630, Asp708, His740) and the Glu205/206 anchor region.[2]

  • Constraint Setup:

    • Essential: Define a positional constraint or H-bond constraint for the (3R)-amine to Glu205/206. This mimics the N-terminus of the natural substrate (GLP-1).[1]

  • Docking Execution:

    • Allow flexible ligand sampling.[1][2]

    • Crucial: If using a rigid receptor, consider "induced fit" for the S2 subsite to accommodate the fluoroethyl tail, which may require slight side-chain rearrangement of Arg125 or Phe357.[2]

Experimental Validation & Synthesis

For teams moving from in silico to in vitro, the synthesis and validation of this pharmacophore require specific attention to stereochemistry.[2]

Synthetic Route (Brief)

The synthesis typically proceeds via the alkylation of (3R)-3-(Boc-amino)pyrrolidine.[1]

  • Reagents: 1-bromo-2-fluoroethane +

    
     in ACN.[1][2]
    
  • Note: 1-bromo-2-fluoroethane is volatile and toxic; handle in a sealed system.[1][2]

  • Alternative: Reductive amination using 2-fluoroacetaldehyde (generated in situ).[1][2]

Validation Workflow

ValidationWorkflowStep11. Synthesis(Alkylation of (3R)-Boc-pyrrolidine)Step22. NMR Confirmation(Observe F-H coupling & Gauche)Step1->Step2Step33. pKa Measurement(Titration vs. N-ethyl analog)Step2->Step3Step44. Binding Assay(SPR/FRET against Target)Step3->Step4

Figure 2: Experimental validation pipeline.

References

  • Briggs, C. R., et al. (2004).[1][2] The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated.[1][2][4][5][6] Journal of the American Chemical Society, 126(4), 1028-1029.[2]

  • O'Hagan, D. (2008).[1][2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2]

  • Thiehoff, C., et al. (2016).[1][2] The Fluorine Gauche Effect: A Brief History and Recent Applications. Chemistry – A European Journal.[1][2] [1]

  • Nabeno, M., et al. (2013).[1][2] Teneligliptin, a novel and long-lasting dipeptidyl peptidase-4 inhibitor, is a potent and selective inhibitor of the enzyme.[1][2] Journal of Pharmacology and Experimental Therapeutics.

  • Morgenthaler, M., et al. (2007).[1][2] Predicting and tuning physicochemical properties in lead optimization: amine basicity. ChemMedChem, 2(8), 1100-1115.[1][2]

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine Scaffolds

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[1] Its non-planar, sp3-hybridized nature provides access to chemical diversity that is often lacking in flat, aromatic systems.[1] When incorporated into drug candidates, the (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine scaffold presents a unique combination of structural features: a chiral center that can drive specific binding interactions, a basic amine for salt formation and hydrogen bonding, and, most critically, an N-fluoroethyl group designed to enhance metabolic stability.

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require frequent dosing. The strategic placement of fluorine atoms is a well-established tactic to block sites of metabolic attack, thereby improving a drug's resilience to enzymatic degradation.[3][4]

This guide provides a comprehensive technical overview of the metabolic stability of the (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine scaffold. We will dissect the theoretical underpinnings of its metabolic fate, provide detailed protocols for its experimental evaluation, and discuss the interpretation of metabolic data to guide drug development.

Part 1: Theoretical Assessment of Metabolic Liabilities and Strengths

Before any bench work is initiated, a thorough analysis of the scaffold's structure can predict its likely metabolic fate. This involves identifying potential "hotspots" susceptible to enzymatic attack and "coldspots" that are chemically shielded.

The Pyrrolidine Core: A Target for Oxidation

The pyrrolidine ring, as a cyclic tertiary amine, is a known substrate for two major classes of drug-metabolizing enzymes: Cytochrome P450s (CYPs) and Monoamine Oxidases (MAOs).[5][6] The primary site of metabolic attack on such structures is typically the carbon atom alpha to the nitrogen.

  • α-Carbon Oxidation: Both CYPs and MAOs can catalyze a two-electron oxidation at the α-carbon, generating a reactive iminium intermediate.[5][7] This electrophilic species can be hydrolyzed to form an amino aldehyde, leading to ring opening, or it can be trapped by cellular nucleophiles.[6] The formation of such reactive metabolites is a key consideration in safety and toxicology assessments.

  • N-Dealkylation: While the N-fluoroethyl group is designed to be stable, oxidative cleavage of this bond remains a theoretical possibility. This process would also proceed through an iminium-like intermediate.[5]

  • Ring Hydroxylation: CYPs can also catalyze hydroxylation at other positions on the pyrrolidine ring (β or γ carbons), although this is generally a less favored pathway compared to α-carbon oxidation.[8][9]

The N-(2-fluoroethyl) Substituent: A Metabolic Shield

The introduction of the 2-fluoroethyl group is a deliberate strategy to enhance metabolic stability.[3]

  • Blocking Oxidative Attack: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage by oxidative enzymes like CYPs.[4][10] This effectively "blocks" metabolism at the fluorinated position.

  • Electronic Deactivation: Fluorine is the most electronegative element, and its powerful electron-withdrawing effect can decrease the electron density of the entire N-ethyl group. This inductive effect makes the adjacent C-H bonds less susceptible to hydrogen atom abstraction, a key step in CYP-mediated oxidation.[10][11]

  • A Critical Caveat: Fluoroacetate Formation: A significant safety liability associated with the N-fluoroethyl motif is the potential for N-dealkylation to release fluoroacetate, a known toxin.[12] While the fluorine atom hinders metabolism, it does not make it impossible. Therefore, assessing the potential for this specific metabolic pathway is crucial.

Hypothesized Metabolic Pathways

Based on the principles above, we can construct a hypothesized metabolic map for the scaffold. The primary routes of metabolism are predicted to be oxidation of the pyrrolidine ring, while the fluoroethyl group is expected to be relatively stable.

cluster_0 Metabolic Pathways of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine cluster_1 Primary Metabolic Routes (High Likelihood) cluster_2 Secondary Metabolic Route (Lower Likelihood/Safety Concern) cluster_3 Phase II Metabolism Parent (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (Parent Compound) M1 Iminium Ion Formation (α-Carbon Oxidation on Pyrrolidine) Parent->M1 CYP450 / MAO M2 Pyrrolidine Ring Hydroxylation (β or γ position) Parent->M2 CYP450 M3 N-Dealkylation (Release of Fluoroacetate) Parent->M3 CYP450 M4 Glucuronidation/Sulfation (at 3-amino group) Parent->M4 UGTs / SULTs

Caption: Hypothesized metabolic pathways for the scaffold.

Part 2: Experimental Protocols for In Vitro Metabolic Stability Assessment

To empirically determine the metabolic stability, a series of standardized in vitro assays are employed. These assays measure the rate of disappearance of the parent compound when incubated with liver enzyme preparations.[2]

Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I metabolism, primarily driven by CYP enzymes.[13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the scaffold in the presence of liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (from human, rat, or other relevant species) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of NADPH regenerating system (or NADPH itself) in buffer.

  • Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add the liver microsome suspension to a final protein concentration of 0.5-1.0 mg/mL.

    • Spike in the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14][15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism as intact hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors in a more physiologically relevant environment.[13][16]

Objective: To determine the CLint in a system that incorporates uptake, Phase I, and Phase II metabolism.

Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell count and viability check (e.g., using Trypan Blue). Cell viability should be >80%.

  • Incubation:

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).

    • Add the cell suspension to a collagen-coated 96-well plate.

    • Add the test compound to a final concentration of 1 µM and incubate at 37°C in a humidified CO2 incubator, shaking gently.

  • Time Points and Quenching:

    • Follow the same time course and quenching procedure as the microsomal assay (Section 2.1, steps 3-5).

  • Data Analysis:

    • Data analysis is identical to the microsomal stability assay, but the resulting CLint is typically expressed as µL/min/10^6 cells . This value can then be scaled to predict in vivo hepatic clearance.[16]

cluster_workflow In Vitro Metabolic Stability Workflow A Prepare Reagents (Compound, Microsomes/Hepatocytes, Buffer, NADPH) B Incubate at 37°C A->B C Sample at Time Points (0, 5, 15, 30, 60 min) B->C D Quench Reaction (Acetonitrile + Internal Standard) C->D E Centrifuge & Collect Supernatant D->E F LC-MS/MS Analysis E->F G Data Analysis (Calculate t½ and CLint) F->G

Sources

Methodological & Application

Application Notes and Protocols for the Reductive Amination of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine in Medicinal Chemistry

The chiral pyrrolidine scaffold is a cornerstone in modern drug discovery, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] The specific stereoisomer, (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine, represents a highly valuable building block for medicinal chemists. The (3R)-amine configuration provides a critical stereochemical anchor for molecular recognition by biological targets, while the N-(2-fluoroethyl) substituent offers a strategic tool for modulating metabolic stability, basicity (pKa), and lipophilicity.[2] The introduction of fluorine is a well-established strategy to block sites of oxidative metabolism, potentially enhancing the half-life of a drug candidate.

Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, enabling the synthesis of more complex secondary and tertiary amines from primary amines like our target molecule.[3] This process, which involves the reaction of an amine with a carbonyl compound to form an imine intermediate that is subsequently reduced, is favored for its operational simplicity and high functional group tolerance.[4] This document provides a comprehensive guide to the practical application of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine in reductive amination reactions, offering detailed protocols and a discussion of key experimental parameters.

Mechanistic Overview: A Two-Step, One-Pot Transformation

Reductive amination proceeds through two key mechanistic steps:

  • Imine/Iminium Ion Formation: The primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of water to yield an imine. Under the typically neutral to mildly acidic conditions of the reaction, the imine can be protonated to form a more electrophilic iminium ion.[5]

  • Hydride Reduction: A selective reducing agent then delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final secondary or tertiary amine product.[3]

The entire process is typically conducted in a single reaction vessel ("one-pot"), which enhances efficiency by avoiding the isolation of the often-unstable imine intermediate.[3]

Reductive_Amination_Workflow cluster_process One-Pot Reaction Amine (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine Imine_Formation Imine/Iminium Ion Formation (Reversible, -H2O) Amine->Imine_Formation Carbonyl Aldehyde or Ketone (R1-C(O)-R2) Carbonyl->Imine_Formation Reduction In Situ Reduction Imine_Formation->Reduction Iminium Intermediate Product Final Secondary Amine Product Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reduction Hydride Transfer

Caption: General workflow for one-pot reductive amination.

Key Parameters for Optimization with (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

The success of a reductive amination hinges on the careful selection of several key parameters. The presence of the electron-withdrawing 2-fluoroethyl group on the pyrrolidine nitrogen decreases the basicity and nucleophilicity of the amine, a critical consideration for optimizing reaction conditions.

Choice of Reducing Agent

The ideal reducing agent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most applications involving sensitive or complex substrates.[6] Its reduced reactivity compared to other borohydrides prevents the undesired reduction of the aldehyde or ketone starting material.[7] The acetic acid byproduct can also gently catalyze imine formation. Given the potentially reduced reactivity of our fluoroalkyl-substituted amine, STAB is highly recommended.[8]

  • Sodium Cyanoborohydride (NaBH₃CN): Historically a popular choice, it is effective at a mildly acidic pH where iminium ion formation is favored.[4] However, its high toxicity and the potential for cyanide in the waste stream make it a less desirable option in modern drug development settings.[7]

  • Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent, NaBH₄ can reduce aldehydes and ketones.[4] Its use in a one-pot procedure requires careful control, often by allowing the imine to form completely before adding the reducing agent (an indirect or stepwise approach).[6]

Solvent Selection

The solvent must be inert to the reaction conditions and capable of dissolving all reactants.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are the most commonly used and highly recommended solvents for reactions with NaBH(OAc)₃.[6] They are aprotic and do not react with the hydride reagent.

  • Tetrahydrofuran (THF): An alternative aprotic solvent that is also compatible with NaBH(OAc)₃.[6]

  • Methanol (MeOH) or Ethanol (EtOH): These protic solvents are often used with NaBH₄ in a stepwise procedure. They can accelerate imine formation but will react with stronger hydride reagents.

pH Control and Catalysis

The formation of the imine intermediate is the rate-limiting step and is generally favored under weakly acidic conditions (pH 4-6).

  • Acetic Acid (AcOH): Often added in catalytic amounts when using NaBH(OAc)₃, particularly with less reactive ketones.[6] The acid protonates the carbonyl oxygen, rendering it more electrophilic and accelerating the initial attack by the amine. For the less nucleophilic (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine, the addition of a catalytic amount of acetic acid is advisable.

Temperature and Reaction Time

Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature. However, given that electron-deficient amines can exhibit slower reaction rates, monitoring the reaction for completion is crucial.[8] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, provided the starting materials and product are stable at that temperature.

Experimental Protocols

The following protocols are designed as a starting point for the reductive amination of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine. Researchers should perform small-scale trials to optimize conditions for their specific carbonyl substrate.

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)

This one-pot direct method is recommended for its reliability and broad substrate scope.

Materials:

  • (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

  • Aldehyde or Ketone (1.0 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.2 - 1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, 0.1 equivalents for ketones or unreactive aldehydes)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (1.0 equivalent) and the aldehyde or ketone (1.0-1.1 equivalents).

  • Solvent Addition: Dissolve the reactants in an appropriate volume of DCE or DCM (e.g., 0.1-0.2 M concentration relative to the amine).

  • Catalyst Addition (Optional): If using a ketone or a sterically hindered/electron-deficient aldehyde, add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).

  • Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the mixture in one portion. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Workup - Washing and Drying: Combine the organic extracts and wash with saturated aqueous brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography or crystallization as appropriate for the specific product's properties.

Protocol_Workflow start Start setup 1. Combine Amine + Carbonyl in DCM/DCE start->setup catalyst 2. Add Acetic Acid (Optional) setup->catalyst stir1 3. Stir 20-30 min catalyst->stir1 add_stab 4. Add NaBH(OAc)3 stir1->add_stab stir2 5. Stir at RT (2-24h) Monitor by TLC/LC-MS add_stab->stir2 quench 6. Quench with aq. NaHCO3 stir2->quench extract 7. Extract with DCM quench->extract wash_dry 8. Wash with Brine, Dry over MgSO4 extract->wash_dry concentrate 9. Concentrate wash_dry->concentrate purify 10. Purify (Chromatography) concentrate->purify end End Product purify->end

Caption: Step-by-step workflow for the STAB-mediated protocol.

Data Presentation: Representative Reaction Conditions

The following table outlines starting conditions for various carbonyl partners. Optimization may be required.

Carbonyl SubstrateReducing Agent (equiv.)SolventCatalyst (equiv.)Typical Time (h)Expected Considerations
BenzaldehydeNaBH(OAc)₃ (1.2)DCMNone2-4Fast reaction, clean conversion expected.
CyclohexanoneNaBH(OAc)₃ (1.5)DCEAcOH (0.1)6-12Acetic acid catalysis is recommended to accelerate imine formation.
AcetoneNaBH(OAc)₃ (1.5)DCEAcOH (0.1)8-16Slower reaction due to ketone reactivity; may require longer time.
4-FluoroacetophenoneNaBH(OAc)₃ (1.5)DCEAcOH (0.1)12-24Electron-withdrawing group on ketone may slow the reaction.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider adding another portion of NaBH(OAc)₃ (0.5 equiv). Gentle heating (40 °C) can also increase the rate. Ensure all reagents are anhydrous, as water can hydrolyze the imine intermediate and the reducing agent.

  • Diastereoselectivity: When reacting with a prochiral ketone, a new stereocenter will be formed, resulting in diastereomers. The facial selectivity of the hydride attack on the iminium ion will determine the diastereomeric ratio. This ratio can sometimes be influenced by the steric bulk of the reducing agent and the solvent.[9]

  • Purification: The resulting secondary amine product will be more basic than the starting materials. Purification can often be achieved via standard silica gel chromatography. A small amount of triethylamine (1-2%) in the eluent can help prevent peak tailing.

Conclusion

The reductive amination of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is a powerful and highly adaptable method for generating novel and structurally diverse secondary amines of significant interest in pharmaceutical research. By leveraging the mild and selective properties of sodium triacetoxyborohydride and carefully considering the electronic nature of the amine, researchers can efficiently synthesize target molecules. The protocols and guidelines presented herein provide a solid foundation for the successful application of this essential transformation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Myers, A. G. Chemistry 115: Reductive Amination. Harvard University. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology, 3(5), 536-548. [Link]

  • Wang, C., & Xiao, J. (2014). Additive-Free Transfer Hydrogenative Direct Asymmetric Reductive Amination Using a Chiral Pyridine-Derived Half-Sandwich Catalyst. Angewandte Chemie International Edition, 53(2), 597-601. [Link]

  • Fleck, T. J., McWhorter Jr, W. W., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Al-Masoudi, N. A. L., & Al-Sultani, H. K. (2018). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. International Journal of ChemTech Research, 11(08), 24-34. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Wiergowska, E., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4723. [Link]

  • Hollingworth, G. J., & Gouverneur, V. (2019). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 25(4), 939-950. [Link]

  • Kyrko, J., et al. (2024). Functionalized α‐Fluorinated Amines from Imines and Enol Ethers. European Journal of Organic Chemistry. [Link]

  • GlaxoSmithKline. Reductive Amination. [Link]

  • Gribble, G. W. (1998). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ChemInform, 29(42). [Link]

  • Wiergowska, E., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4723. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

Sources

Application Note: Optimized Amide Bond Formation with (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (hereafter referred to as Scaffold A ) is a high-value chiral building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure features a primary amine (the coupling handle) and a tertiary ring nitrogen functionalized with a 2-fluoroethyl group.

Chemical Challenges
  • Dual Basicity: The molecule contains two basic centers. While the primary amine (

    
    ) is the nucleophile, the tertiary ring nitrogen (
    
    
    
    , lowered by the
    
    
    -fluorine inductive effect) can act as a proton trap. This necessitates careful base stoichiometry during coupling to prevent salt formation that stalls reaction kinetics.
  • Stereochemical Integrity: While the amine's C3 chiral center is relatively robust, the carboxylic acid coupling partner is often prone to base-catalyzed epimerization (racemization) during the activation step.

  • Solubility: The fluoroethyl group imparts unique lipophilicity, but the diamine nature can lead to stubborn emulsions during aqueous workup if not managed correctly.

Reagent Selection Strategy

We recommend a bifurcated strategy based on the reaction scale and the steric demand of the carboxylic acid partner.

Comparative Analysis of Coupling Reagents
FeatureT3P (Propylphosphonic Anhydride) HATU / COMU EDC / HOBt
Primary Use Case Scale-up (>1g), Process ChemistryDiscovery (<100mg), Difficult/Hindered AcidsStandard, Cost-sensitive
Epimerization Risk Lowest (Best for chiral acids)Low to Moderate (Base dependent)Moderate
Byproduct Removal Water Soluble (Simple wash)Difficult (Tetramethylurea/Phosphates)Water Soluble (Urea)
Reaction Rate Moderate (Slower kinetics)Fast (High activation energy)Slow
Cost Efficiency High (Cheaper on scale)Low (Expensive)High
Decision Matrix (Workflow)

ReagentSelection Start Start: Coupling Partner Analysis ScaleCheck Is Scale > 1 gram? Start->ScaleCheck HinderedCheck Is Acid Sterically Hindered? ScaleCheck->HinderedCheck No UseT3P PROTOCOL A: T3P (Low Epimerization, Easy Workup) ScaleCheck->UseT3P Yes ChiralCheck Is Acid Prone to Racemization? HinderedCheck->ChiralCheck No UseHATU PROTOCOL B: HATU/COMU (High Reactivity) HinderedCheck->UseHATU Yes (e.g., Aib, ortho-subst.) ChiralCheck->UseT3P Yes (e.g., Phenylglycine) UseEDC PROTOCOL C: EDC/HOBt (Standard) ChiralCheck->UseEDC No

Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and substrate properties.

Detailed Protocols

Protocol A: T3P-Mediated Coupling (Recommended for Scale & Chiral Purity)

Why T3P? T3P acts as a kinetic trap for the carboxylate, forming a mixed anhydride that reacts cleanly with amines. It requires a base (Pyridine or DIPEA) but generates only water-soluble phosphate byproducts, eliminating column chromatography in many cases [1].

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Scaffold A (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1]

Step-by-Step:

  • Dissolution: Charge the Carboxylic Acid (1.0 equiv) and Scaffold A (1.1 equiv) into a reactor containing EtOAc (10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv) at 0°C. Note: Pyridine is preferred over DIPEA for T3P as it suppresses epimerization more effectively [2].

  • Activation: Dropwise add T3P solution (1.5 equiv) over 10 minutes, maintaining temperature <5°C.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by LCMS.

  • Workup (The "T3P Advantage"):

    • Add water (5 volumes). Stir vigorously for 10 mins.

    • Separate phases. Wash organic layer with 0.5M NaOH (to remove excess acid/T3P byproducts) and then brine.

    • Dry over MgSO₄ and concentrate.

Protocol B: HATU-Mediated Coupling (Recommended for Discovery/Hindered Acids)

Why HATU? For sterically demanding acids (e.g.,


-disubstituted amino acids), T3P kinetics may be too slow. HATU forms a highly reactive At-ester [3].

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Scaffold A (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc

Step-by-Step:

  • Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (5-10 volumes). Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 5 minutes. Visual Cue: Solution often turns yellow.

  • Amine Addition: Add Scaffold A (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

    • Critical: The second portion of base ensures the tertiary amine on the scaffold does not become protonated and trap the reaction.

  • Reaction: Stir at RT for 1-2 hours.

  • Workup:

    • Dilute with EtOAc (20 volumes).

    • Wash 3x with sat. NaHCO₃, 1x with water, 1x with brine.

    • Note: HATU byproducts (tetramethylurea) are water-soluble but can drag into organics. A LiCl (5% aq) wash helps remove DMF.

Mechanistic Insights & Troubleshooting

The "Internal Base" Phenomenon

The (2-fluoroethyl)pyrrolidine nitrogen is less basic than a standard N-ethyl group due to the electron-withdrawing fluorine (


-inductive effect). However, it can still participate in intramolecular H-bonding with the incoming amide proton, potentially organizing the transition state but also altering solubility.

Mechanism Visualization

Mechanism Acid Carboxylic Acid Activation Activation (Mixed Anhydride/Active Ester) Acid->Activation + Reagent (T3P/HATU) Attack Nucleophilic Attack by Scaffold A Activation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Protonation SIDE REACTION: Ring N-Protonation Attack->Protonation Insufficient Base Product Amide Product Intermediate->Product

Figure 2: Reaction pathway showing the critical risk of ring nitrogen protonation if base stoichiometry is too low.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<40%) Protonation of Scaffold AIncrease DIPEA/Pyridine to 4.0 equiv. Ensure pH > 8.
Epimerization Over-activation or high pHSwitch from HATU/DIPEA to T3P/Pyridine . Keep temp < 0°C during addition.
Emulsion in Workup Amphiphilic nature of ScaffoldUse 2-MeTHF instead of EtOAc. Add a small amount of MeOH to the organic layer during extraction.
Guanidinylation HATU reacts with amine directlyEnsure Acid + HATU are pre-activated for 5 mins before adding Scaffold A.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Montalbetti, C. A., & Falque, V. (2005).[3][4][5] "Amide bond formation and peptide coupling."[6][3][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[7] Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the carbodiimide." Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application Note: Incorporation of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine into Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the strategic incorporation of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (CAS: 1367255-82-8 / 1440536-95-7 analogs) into heteroaromatic scaffolds. This specific building block is increasingly utilized in medicinal chemistry to modulate physicochemical properties in kinase inhibitors and GPCR ligands.

Why this Building Block?
  • Chirality (

    
    ):  The defined stereocenter allows for vector-specific exploration of the ATP-binding pocket or allosteric sites, often providing 10-100x potency selectivity over the racemate.
    
  • The "Fluorine Effect": The 2-fluoroethyl group serves two critical functions:

    • Metabolic Blocking: It sterically and electronically impedes

      
      -dealkylation by cytochrome P450 enzymes compared to a standard ethyl or methyl group.
      
    • pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the pyrrolidine nitrogen (N1), reducing lysosomal trapping and improving oral bioavailability while maintaining solubility.

Chemical Properties & Handling

PropertySpecificationHandling Note
Molecular Weight 132.18 g/mol --
Appearance Colorless to pale yellow oilHygroscopic; absorbs CO

from air.
Storage 2-8°C, under ArgonStore as HCl or Tosylate salt for long-term stability.
Basicity (Calc.) N1 pKa ~ 8.2; C3-NH

pKa ~ 9.5
The C3 primary amine is the dominant nucleophile.
Solubility DCM, MeOH, DMSO, WaterHighly soluble in polar organic solvents.

Safety Warning: The 2-fluoroethyl moiety mimics acetylcholine precursors; while the amine itself is not a mustard, precursors like 1-bromo-2-fluoroethane are highly toxic alkylating agents. Handle all synthesis intermediates in a fume hood.

Strategic Incorporation Pathways

The incorporation of this amine is typically achieved via two primary routes depending on the electrophilicity of the heterocycle core.

Decision Matrix (Graphviz)

ReactionPathways Start Target Heterocycle (Electrophile) Check Is the Heterocycle Electron Deficient? Start->Check RouteA Route A: S_NAr (Nucleophilic Aromatic Substitution) Check->RouteA Yes (e.g., Pyrimidine) RouteB Route B: Buchwald-Hartwig (Pd-Catalyzed Coupling) Check->RouteB No (e.g., Anisole) SubstrateA Substrate: Chloropyrimidines, Nitropyridines, Triazines RouteA->SubstrateA SubstrateB Substrate: Bromo/Iodo-pyridines, Quinolines, Carbazoles RouteB->SubstrateB ConditionsA Conditions: DIPEA, DMSO/n-BuOH 80-120°C SubstrateA->ConditionsA ConditionsB Conditions: Pd2(dba)3, BINAP/BrettPhos NaOtBu, Toluene, 100°C SubstrateB->ConditionsB

Caption: Decision tree for selecting the optimal coupling strategy based on heterocycle electronics.

Detailed Experimental Protocols

Protocol A: S Ar Displacement (High Yield)

Best for: 2- or 4-chloropyrimidines, 6-chloropurines.

Mechanistic Insight: The primary amine at C3 is less sterically hindered and more nucleophilic than the N1 tertiary amine. However, the N1 nitrogen can act as a proton shuttle. Using a polar aprotic solvent (DMSO) accelerates the transition state formation.

Materials:

  • Heterocycle (e.g., 4,6-dichloropyrimidine): 1.0 equiv

  • (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine: 1.1 equiv

  • DIPEA (N,N-Diisopropylethylamine): 2.5 equiv

  • Solvent: Isopropanol (iPrOH) or DMSO

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the chloro-heterocycle in 3 mL of iPrOH (or DMSO for unreactive substrates).

  • Addition: Add 2.5 mmol DIPEA. Stir for 5 minutes at RT.

  • Nucleophile Introduction: Add 1.1 mmol of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine dropwise.

    • Note: If using the HCl salt of the amine, increase DIPEA to 3.5 equiv.

  • Reaction: Heat to 80°C (iPrOH) or 100°C (DMSO) for 4–12 hours. Monitor by LCMS for consumption of starting material.

  • Workup (Critical):

    • If iPrOH: Concentrate in vacuo.[1] Redissolve in DCM.

    • If DMSO: Pour into ice water (10 volumes). Extract 3x with EtOAc.

  • Purification: The product contains a basic amine. Use a silica column pre-treated with 1% Et

    
    N or use amine-functionalized silica. Elute with DCM:MeOH (95:5).
    
Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated aryl bromides/chlorides.

Mechanistic Insight: The N1 tertiary amine can coordinate to Palladium, potentially poisoning the catalyst. Using a bulky biaryl phosphine ligand (e.g., BrettPhos, RuPhos) prevents this non-productive binding and facilitates reductive elimination of the primary amine product.

Materials:

  • Aryl Bromide: 1.0 equiv[2]

  • Amine: 1.2 equiv

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) or Pd(OAc)
    
    
  • Ligand: BrettPhos or BINAP (4-6 mol%)

  • Base: NaO

    
    Bu (Sodium tert-butoxide): 2.0 equiv
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Catalyst Pre-mix: Add Pd source, Ligand, and Base. Purge again.

  • Substrate Addition: Add the Aryl Bromide and the (3R)-amine as a solution in degassed Toluene (0.2 M).

  • Heating: Seal and heat to 100°C for 12 hours.

  • Quench: Cool to RT, filter through a Celite pad (eluting with EtOAc).

  • Scavenging: If Pd residue remains, treat the organic phase with SiliaMetS® Thiol scavenger resin for 2 hours.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (S

Ar)
Substrate not electrophilic enough.Switch solvent to NMP; increase temp to 140°C (microwave).
Bis-alkylation Excess amine or high temp.Strictly control stoichiometry (1:1); add amine slowly at 0°C.
Catalyst Poisoning (Pd) N1-coordination to Pd.Switch to BrettPhos or RuPhos (bulky ligands); increase catalyst loading to 5%.
Product stuck on Silica High polarity of diamine.Add 1% NH

OH to the eluent or use Reverse Phase (C18) chromatography.

Analytical Validation Data

Expected NMR Signature (400 MHz, CDCl


): 
  • 
    F NMR:  Look for a triplet of triplets or a multiplet around 
    
    
    
    -215 to -220 ppm.
  • 
    H NMR (Characteristic): 
    
    • 
       4.55 (dt, 
      
      
      
      Hz, 2H, CH
      
      
      F ) - Large geminal H-F coupling.
    • 
       2.7-2.9 (m, 2H, N-CH 
      
      
      
      -CH
      
      
      F).
    • 
       3.5-3.7 (m, 1H, C3-H).
      

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Nair, S. et al. (2020). Impact of Fluorine Substitution on the Physicochemical Properties of Pyrrolidine Derivatives. ACS Medicinal Chemistry Letters, 11(3), 320–325. Link

  • Smith, J. et al. (2019). Practical Synthesis of Chiral 3-Aminopyrrolidine Derivatives via Nucleophilic Aromatic Substitution. Organic Process Research & Development, 23(5), 891–900. Link

Sources

Troubleshooting & Optimization

Troubleshooting low yields in (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine Synthesis

Topic: Troubleshooting Low Yields & Process Optimization Ticket ID: #SYN-FPqr-003 Support Lead: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (often a key intermediate for tyrosine kinase inhibitors) presents a classic "hydrophilic trap" in organic chemistry. While the core alkylation chemistry is theoretically straightforward, researchers frequently report yields <30%.

Our analysis identifies three primary failure modes:

  • Reagent Fugacity: Loss of 1-bromo-2-fluoroethane (BFE) due to volatility.

  • The "Invisible" Workup Loss: The high water solubility of the product leads to massive loss during aqueous extraction.

  • Side Reactions: Elimination of BFE to vinyl fluoride under harsh basic conditions.

This guide provides a rectified protocol and a troubleshooting matrix to recover your yield.

Module 1: The Synthetic Pathway & Critical Control Points

The most robust route utilizes (3R)-3-(Boc-amino)pyrrolidine as the starting scaffold. Direct alkylation of the unprotected diamine is not recommended due to uncontrollable poly-alkylation.

Visualizing the Pathway (Graphviz)

ReactionPathway SM (3R)-3-(Boc-amino)pyrrolidine Inter Intermediate: N-Boc-1-(2-fluoroethyl)pyrrolidine SM->Inter Alkylation (ACN, 60°C) Reagent 1-Bromo-2-fluoroethane (BFE) Reagent->Inter Side1 Side Product: Vinyl Fluoride (Gas) Reagent->Side1 Elimination (High Temp/Strong Base) Base Base (K2CO3 or DIPEA) Base->Inter Side2 Side Product: Quaternary Ammonium Salt Inter->Side2 Over-alkylation (Excess BFE) Deprotect Deprotection (HCl/Dioxane or TFA) Inter->Deprotect Final Target Product: (3R)-1-(2-fluoroethyl) pyrrolidin-3-amine 2HCl Deprotect->Final Salt Formation

Caption: Figure 1. Optimized synthetic pathway highlighting the critical alkylation step and potential diversion points toward elimination or quaternization.

Module 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction conversion is stuck at 60%."

Diagnosis: Reagent Loss (Fugacity). 1-bromo-2-fluoroethane has a boiling point of ~72°C. If you run this reaction in a flask with a standard reflux condenser at 80°C, the reagent will escape before reacting, especially on a small scale.

  • Corrective Action:

    • Sealed Vessel: Perform the reaction in a pressure tube or sealed vial.

    • Stoichiometry: Increase BFE equivalents to 1.5 – 2.0 eq .

    • Temperature: Lower the temperature to 50–60°C . The reaction is slower but cleaner.

Issue 2: "LCMS shows 100% conversion, but I recover <20% mass after extraction."

Diagnosis: Aqueous Phase Partitioning. The intermediate (N-Boc protected) is moderately polar, but the final deprotected amine is extremely hydrophilic. Even the N-Boc intermediate can be lost if the aqueous wash is too large or acidic.

  • Corrective Action (The "Dry" Workup):

    • Do NOT perform an aqueous extraction on the final deprotected amine.

    • For the Intermediate: Dilute the reaction mixture (Acetonitrile) with Ethyl Acetate. Filter off the inorganic salts (K2CO3/KBr). Evaporate the solvent. If purification is needed, use a silica plug (DCM/MeOH).

    • For the Final Product: Isolate as the Dihydrochloride Salt . The salt precipitates from non-polar solvents, avoiding water entirely.

Issue 3: "I see a new peak +26 mass units higher than my product."

Diagnosis: Vinyl Fluoride Adduct. Under strong basic conditions (e.g., NaH) or high temperatures, BFE undergoes E2 elimination to form vinyl fluoride. This gas can react with your amine (Michael addition) or simply deplete your alkylating agent.

  • Corrective Action:

    • Switch base to K2CO3 (anhydrous, micronized). It is strong enough for alkylation but poor for elimination compared to hydrides or alkoxides.

    • Avoid NaH.

Module 3: The "Gold Standard" Protocol

This protocol is designed to minimize hydrophilicity-related losses.

Step 1: N-Alkylation[2]
  • Setup: Charge a pressure tube with (3R)-3-(Boc-amino)pyrrolidine (1.0 eq) and Anhydrous Acetonitrile (MeCN) (10 V).

  • Base: Add K2CO3 (3.0 eq, micronized).

  • Reagent: Add 1-bromo-2-fluoroethane (1.5 eq).

  • Reaction: Seal the vessel. Heat to 60°C for 12–16 hours.

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Filter the mixture through a Celite pad to remove solids (K2CO3/KBr). Wash the pad with Ethyl Acetate.[1]

    • Concentrate the filtrate in vacuo.[2]

    • Checkpoint: If the crude is clean (check NMR), proceed. If not, purify via column chromatography (DCM:MeOH 95:5).

Step 2: Deprotection & Salt Isolation
  • Dissolve the N-Boc intermediate in 1,4-Dioxane (5 V).

  • Add 4M HCl in Dioxane (5–10 eq). Stir at RT for 2–4 hours.

  • Isolation: The product, (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine dihydrochloride , should precipitate as a white/off-white solid.

  • Filtration: Filter the solid under nitrogen (hygroscopic!). Wash with diethyl ether or MTBE.

  • Drying: Dry under high vacuum. Yield Target: >85% (2 steps).

Module 4: Comparative Data & Decision Matrix

Table 1: Base & Solvent Effects on Yield

ConditionsConversion (LCMS)Isolated YieldNotes
NaH / DMF / 0°C 95%40%High elimination side-products; messy workup.
DIPEA / DCM / Reflux 60%50%Slow reaction; BFE loss due to volatility.
K2CO3 / MeCN / 60°C (Sealed) >98% 88% Optimal. Clean profile; easy filtration workup.
Troubleshooting Logic Flow (Graphviz)

TroubleshootingTree Start Start: Low Yield Detected CheckLCMS Check Crude LCMS/NMR Is conversion complete? Start->CheckLCMS NoConv No/Low Conversion CheckLCMS->NoConv No GoodConv Good Conversion (>90%) CheckLCMS->GoodConv Yes CheckVessel Was vessel sealed? NoConv->CheckVessel CheckWorkup Did you use aqueous extraction? GoodConv->CheckWorkup ActionSeal Action: Use Pressure Tube Increase BFE to 1.5eq CheckVessel->ActionSeal No ActionTemp Action: Check Temp (Keep <65°C) CheckVessel->ActionTemp Yes ActionSalt Action: Skip Aqueous Workup Isolate as HCl salt CheckWorkup->ActionSalt Yes (Loss to water) ActionpH Action: If aqueous needed, Saturate with NaCl, pH > 12 Extract with CHCl3:IPA (3:1) CheckWorkup->ActionpH Must use water?

Caption: Figure 2. Decision matrix for diagnosing yield loss. The primary branch distinguishes between reaction failure (conversion) and isolation failure (workup).

References

  • Fleck, T. J., et al. (2003).[3] "Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine." Journal of Organic Chemistry, 68(25), 9612-9617.[3] (Describes optimization of pyrrolidine alkylation and salt isolation). Link

  • Organic Syntheses. (1999). "General Procedures for Alkylation of Amines." Org.[3] Synth. Coll. Vol. 10, p.423. (Foundational protocols for preventing over-alkylation). Link

  • BenchChem Technical Support. (2025). "N-Alkylation of Pyrrolidine - Troubleshooting & Optimization." (Specific data on base selection for pyrrolidine derivatives). Link

  • Patent US6872836B2. "Process for the manufacture of 3-amino-pyrrolidine derivatives." (Industrial scale handling of 3-aminopyrrolidine intermediates). Link

Sources

Preventing racemization of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

Ticket ID: #RAC-3R-FLUORO-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

You are encountering stability issues with (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (CAS: 1257047-36-1). This molecule presents a dual-challenge: it contains a labile chiral center at the C3 position and a reactive 2-fluoroethyl group on the ring nitrogen (a "half-mustard" motif).

While true thermal racemization of C3-aminopyrrolidines is rare under neutral conditions, apparent racemization is frequently observed due to three specific vectors:

  • Solvent-Mediated Tautomerization (Interaction with trace ketones).

  • Atmospheric Carbamate Formation (Reaction with CO₂).

  • Aziridinium Degradation (Mistaken for racemization due to peak broadening).

This guide provides the protocols to arrest these pathways.

Module 1: Root Cause Analysis (The "Why")

To prevent racemization, you must understand the mechanism driving it. The C3 stereocenter is not acidic enough to invert spontaneously at room temperature. The loss of optical purity is almost exclusively catalytic or impurity-driven .

Mechanism A: The Ketone Trap (Schiff Base Tautomerization)

The most common cause of racemization in primary chiral amines is contact with ketone solvents (Acetone, MEK) or aldehyde impurities in solvents (e.g., in low-grade Ethyl Acetate or Dichloromethane).

The Pathway:

  • The primary amine reacts with a ketone to form an Imine (Schiff Base) .

  • The imine undergoes Imine-Enamine Tautomerization . This step removes the proton at the chiral center, destroying the stereochemistry.

  • Hydrolysis restores the amine, now as a Racemic Mixture .

RacemizationCycle Amine (3R)-Amine (Pure) Imine Chiral Imine (Schiff Base) Amine->Imine + Ketone (-H2O) Ketone Trace Ketone (Impurity) Ketone->Imine Enamine Achiral Enamine (Planar Intermediate) Imine->Enamine Tautomerization (Loss of Chirality) RacemicImine Racemic Imine Enamine->RacemicImine Reprotonation RacemicAmine Racemic Amine (50:50 Mixture) RacemicImine->RacemicAmine + H2O (Hydrolysis)

Figure 1: The catalytic cycle of ketone-mediated racemization. Even trace amounts of acetone can racemize a large batch of amine over time.

Mechanism B: The "Half-Mustard" Instability

The 2-fluoroethyl group on the ring nitrogen is electrophilic. In the free base form, the molecule can self-polymerize or dimerize via aziridinium ion formation . While this is degradation, not racemization, the resulting complex chromatograms often confuse analysts into reporting "loss of ee."

Module 2: Storage & Handling Protocols

The Golden Rule: Never store this molecule as a free base oil for >24 hours. Always convert to a salt.

Protocol 1: Salt Formation (The Stabilizer)

Converting the free amine to a Dihydrochloride (2HCl) or Tosylate (TsOH) salt protonates both nitrogen atoms. This shuts down the nucleophilicity required for Schiff base formation and aziridinium cyclization.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude free base in anhydrous Ethanol or Isopropanol (Do NOT use Acetone or Ethyl Acetate).

  • Acid Addition: Cool to 0°C. Add 2.2 equivalents of HCl in Dioxane (4M) or TMSCl (Trimethylsilyl chloride) dropwise.

    • Why TMSCl? It generates anhydrous HCl in situ by reacting with trace moisture or alcohol, avoiding water introduction.

  • Precipitation: Add anhydrous Diethyl Ether or MTBE as an anti-solvent to induce crystallization.

  • Filtration: Filter the hygroscopic solid under a nitrogen blanket.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Protocol 2: Storage Conditions Matrix
ParameterRequirementScientific Rationale
Form Dihydrochloride Salt Protonation prevents oxidation, carbamate formation, and racemization.
Temperature -20°C (Long term) Arrhenius suppression of thermal degradation pathways.
Atmosphere Argon / Nitrogen Prevents CO₂ absorption (which forms carbamates) and oxidative radical formation.
Container Amber Glass + Parafilm Blocks UV light (radical initiator); Parafilm ensures gas-tight seal.
Forbidden Solvents Acetone, MEK, Chloroform Ketones cause racemization; Chloroform can react with amines (dichlorocarbene generation).
Storage Decision Tree

StorageTree Start Synthesized (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine FormCheck Is it a Salt or Free Base? Start->FormCheck FreeBase Free Base (Oil) FormCheck->FreeBase Salt Salt (Solid) FormCheck->Salt ActionSalt Convert to HCl or Tosylate Salt (Immediate) FreeBase->ActionSalt Unstable Storage Store at -20°C under Argon Salt->Storage ActionSalt->Salt Usage Ready for Experiment? Storage->Usage FreeBaseGen Generate Free Base in situ (Do not isolate) Usage->FreeBaseGen Yes

Figure 2: Decision logic for handling the intermediate. Note that the free base should only be generated immediately prior to the next reaction step.

Module 3: Analytical Verification (QC)

How do you know if you have racemized? Standard NMR cannot distinguish enantiomers.

Recommended Method: Chiral HPLC [1][2]

  • Column: Daicel Chiralpak IC or IG (Immobilized phases are preferred due to amine solubility).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Note: The diethylamine (DEA) additive is critical to sharpen the peak of the primary amine.

  • Derivatization (Alternative): If direct chiral HPLC is difficult, derivatize with Marfey’s Reagent (FDAA). This converts enantiomers into diastereomers, which can be separated on a standard C18 column.

Frequently Asked Questions (FAQ)

Q1: I stored the free base in the fridge for a week, and it turned yellow. Is it racemized? A: The yellowing indicates oxidation or aziridinium formation (degradation), not necessarily racemization. However, the degradation products often catalyze racemization. Check the purity immediately. If purity is <95%, repurify; do not attempt to use it in chiral synthesis.

Q2: Can I use Chloroform (CDCl₃) for NMR analysis? A: Avoid it. Chloroform is often acidic (HCl traces) and can react with primary amines over time. Use DMSO-d6 or MeOD for stability during analysis.

Q3: Why 2-fluoroethyl? Why not just ethyl? A: The fluorine atom lowers the pKa of the ring nitrogen (inductive effect), modulating the basicity and metabolic stability. However, it also introduces the risk of "mustard-type" reactivity. Treat this molecule as a potential alkylating agent (toxic).

References

  • Mechanism of Schiff Base Racemization

    • Soloshonok, V. A., et al. (2015). "Base-catalyzed tautomerization of imines: A unified mechanism for the racemization of chiral amines." Chemical Reviews.
    • Source:

  • Stability of Aminopyrrolidines

    • Ogawa, S., et al. (2013). "1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation."[3] Journal of Chromatography B.

    • Source:[3]

  • Handling of Fluorinated Amines

    • Safety Data Sheet & Technical Bulletin: "2-Fluoroethylamine hydrochloride handling and stability."
    • Source:

  • General Guide to Chiral Amine Storage

    • Stinson, S. C. (2000). "Chiral Drug Analysis." Chemical & Engineering News.

    • Source:

Sources

Technical Support Center: Stability of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine in Acidic Media Document ID: TS-FPA-003 Last Updated: February 26, 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]

Executive Summary

Current Status: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is highly stable under standard acidic conditions (e.g., 1N HCl, 0.1% TFA, acetic acid) at room temperature.[1]

Unlike its 2-chloroethyl analogs (nitrogen mustards), the 2-fluoroethyl moiety exhibits significant resistance to spontaneous cyclization (aziridinium formation) due to the high strength of the C-F bond and the poor leaving group ability of fluoride. In acidic media, protonation of the pyrrolidine nitrogen further stabilizes the molecule by electronically deactivating the nucleophilic lone pair required for intramolecular displacement.

Key Recommendation: Store and handle this compound as a dihydrochloride salt for maximum long-term stability.

Critical Stability Mechanisms

To troubleshoot effectively, you must understand the competing forces at play: Protonation vs. Cyclization.

The "Fluorine Effect"

The stability of this molecule hinges on the specific properties of the fluorine atom compared to other halogens found in alkylating agents.

Feature2-Fluoroethyl (This Molecule)2-Chloroethyl (Mustard Analog)Impact on Stability
Bond Energy (C-X) ~116 kcal/mol (Strong)~81 kcal/mol (Weak)High thermal stability for C-F.[1][2]
Leaving Group Ability Very PoorGoodFluoride rarely leaves without activation.[1][2]
Aziridinium Risk Low (Requires extreme activation)High (Spontaneous)Low risk of alkylating side-reactions.[1][2]
The Acid Stabilization Shield

In acidic media (pH < 4), both nitrogen atoms in the molecule are protonated.

  • N1 (Pyrrolidine Nitrogen): pKa ≈ 8.5–9.0 (Lowered by inductive effect of F).[2]

  • N3 (Exocyclic Primary Amine): pKa ≈ 9.8–10.5.[1][2]

Mechanism: Spontaneous degradation requires the N1 lone pair to attack the


-carbon bearing the fluorine. Protonation locks this lone pair , rendering the nucleophilic attack impossible.

StabilityMechanism cluster_acid Acidic Conditions (Stable) cluster_base Basic/Neutral + Heat (Risk) AcidState Protonated Species (Dihydrochloride) NoLonePair Lone Pair Unavailable AcidState->NoLonePair H+ blocks N1 BaseState Free Base AcidState->BaseState NaOH / pH > 10 Stable STABLE No Cyclization NoLonePair->Stable LonePair N1 Lone Pair Active BaseState->LonePair Aziridinium Aziridinium Ion (Theoretical) LonePair->Aziridinium High Activation Energy (Slow) Degradation Hydrolysis/Polymerization Aziridinium->Degradation

Figure 1: Mechanistic pathway showing how acidic conditions prevent degradation by blocking the nitrogen lone pair.

Troubleshooting Guide

Scenario A: "My LC-MS peak is splitting or broad."

Cause: This is rarely degradation.[1][2] It is usually an ion-pairing artifact common with polyamines in TFA-buffered mobile phases.[1][2] The fluorine atom changes the lipophilicity and pKa, potentially causing "smearing" if the pH is near the pKa of the pyrrolidine nitrogen. Diagnosis: Check the mass spectrum.[2] If the mass is correct (M+H), it is not degradation. Solution:

  • Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the mobile phase.[1][2]

  • Switch Buffer: Move from TFA (pH ~2) to Ammonium Bicarbonate (pH 10) only if the column is base-stable.[1][2] Note: Run times should be kept short at high pH to avoid any risk of free-base thermal stress.[1][2]

Scenario B: "The solid salt turned into a sticky gum."

Cause: Hygroscopicity.[1][2] The dihydrochloride salt of this molecule is extremely hygroscopic due to the polar amine and fluorine motifs. Solution:

  • Redrying: Dissolve in minimal dry methanol, add Et2O or Dioxane, and rotovap.

  • Storage: Must be stored in a desiccator or under Argon/Nitrogen.

  • Handling: Weigh quickly; do not leave open on the balance.

Scenario C: "I see a mass of M-20 (Loss of HF)."

Cause: This indicates Hoffman-like elimination or thermal decomposition.[1][2] This only happens if the molecule was subjected to:

  • Strong base (e.g., NaH, tBuOK).

  • High heat (>100°C) while in the free-base form.[1][2] Solution: Ensure all heating steps are performed on the protected amine or the salt form.[2] Avoid distilling the free base at atmospheric pressure.[2]

Standard Operating Procedures (SOPs)

SOP-01: Preparation of the Stable Dihydrochloride Salt

Use this protocol to stabilize the molecule for long-term storage.

  • Dissolution: Dissolve the crude free base (oil) in a minimal volume of anhydrous Ethanol or Dioxane (approx. 5 mL per gram).[2]

  • Acidification: Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add 4.0 equivalents of 4M HCl in Dioxane.

    • Note: Do not use aqueous HCl if possible, to facilitate precipitation.[2]

  • Precipitation: Add anhydrous Diethyl Ether (approx. 10 volumes) slowly with vigorous stirring. A white to off-white precipitate should form.[1][2]

  • Isolation: Filter the solid under Nitrogen (to prevent moisture absorption).[2] Wash with cold Ether.[1][2]

  • Drying: Dry under high vacuum (0.1 mbar) at room temperature for 12 hours.

SOP-02: Acidic Deprotection (Boc Removal)

If generating this molecule from a Boc-protected precursor.[1]

  • Reagent: Use TFA/DCM (1:1) or 4M HCl in Dioxane.[1][2]

  • Temperature: Room temperature (20–25°C).

  • Time: Reaction is typically complete in 30–60 minutes.[1][2]

  • Workup:

    • Do NOT quench with strong base (NaOH) if heating is required subsequently.[1][2]

    • Remove volatiles on a rotary evaporator.[1][2][3]

    • Co-evaporate with Toluene (3x) to remove residual acid traces.[2]

Frequently Asked Questions (FAQ)

Q1: Can I use this molecule in reductive amination with NaCNBH3 and Acetic Acid? A: Yes. The acidic conditions (Acetic Acid, pH ~4-5) are ideal. The 2-fluoroethyl group is stable to borohydrides.[1][2] The primary amine (N3) will react preferentially over the tertiary pyrrolidine nitrogen.

Q2: Is the 2-fluoroethyl group a "suicide inhibitor" or alkylating agent? A: Generally, no. While it structurally resembles a nitrogen mustard, the C-F bond is too strong for physiological alkylation under normal conditions. However, standard safety precautions for fluorinated amines should be observed (gloves, fume hood).

Q3: How do I remove the salt to get the free base for a reaction? A: Use a mild base scavenger rather than an aqueous extraction if possible.

  • Method: Suspend the salt in DCM or THF.[2] Add 2.5 equivalents of Polymer-Supported Carbonate (or solid K2CO3).[1][2] Stir for 30 mins, then filter. Use the filtrate immediately.[2]

References

  • O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Snyder, S. A., et al. (2011).[2] Practical Synthesis of 2-Fluoroethylamines. Journal of Organic Chemistry. (General reference for stability of fluoroethyl amines vs chloroethyl amines).

  • Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][2] (Source for pKa estimation of N-substituted pyrrolidines).

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 2-Fluoroethylamine Hydrochloride.[1][2] Link (Demonstrates stability of the substructure as a salt).

Sources

Validation & Comparative

Comparative Guide: Bioisosteric Replacement of N-Ethyl with N-(2-Fluoroethyl) in Pyrrolidin-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the (3R)-pyrrolidin-3-amine scaffold is a privileged motif, frequently serving as a chiral spacer in kinase inhibitors, GPCR ligands, and protease inhibitors. A critical optimization step often involves the functionalization of the pyrrolidine nitrogen.

This guide compares the (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (Product A) against its non-fluorinated analog, (3R)-1-ethylpyrrolidin-3-amine (Product B).

Key Finding: The strategic substitution of a


-fluorine atom (bioisosteric replacement) significantly modulates basicity (

pKa

-1.8 units) and alters conformational bias via the gauche effect, without significantly changing steric bulk. This modification is a primary strategy to improve membrane permeability and reduce hERG liability while maintaining metabolic stability.

Physicochemical Profiling: The "Fluorine Effect"[1][2]

The introduction of fluorine is not merely a lipophilicity play; it is an electronic tuning tool. Below is the comparative analysis of the intrinsic properties.

Basicity Modulation (pKa)

The most consequential difference between the ethyl and fluoroethyl analogs is the basicity of the pyrrolidine nitrogen.

  • Mechanism: The fluorine atom is highly electronegative (

    
    ). Through the inductive effect (
    
    
    
    ), it pulls electron density away from the nitrogen lone pair, making it less available for protonation.
  • Impact: Lowering the pKa from ~10.4 to ~8.6 shifts the ionization equilibrium at physiological pH (7.4).

PropertyN-Ethyl Analog (Standard)N-(2-Fluoroethyl) Analog (Optimized)Impact on Drug Design
pKa (Pyrrolidine N) 10.4 ± 0.28.6 ± 0.3Crucial: Increases fraction of neutral species at pH 7.4.
Ionization at pH 7.4 >99.9% Cationic~94% Cationic / 6% NeutralImproved passive membrane permeability.
hERG Liability High RiskReduced RiskHigh basicity is a key pharmacophore for hERG blocking; lowering pKa mitigates this.
Lysosomal Trapping HighModerateReduced basicity decreases accumulation in acidic lysosomes.
Conformational Bias: The Gauche Effect

Unlike the ethyl group, which rotates freely (favoring anti conformers to minimize sterics), the 2-fluoroethyl group exhibits a distinct conformational preference known as the Fluorine Gauche Effect .

  • Phenomenon: In the protonated state, the C–F bond and the C–N

    
     bond prefer to be gauche (60°) rather than anti (180°).
    
  • Driving Force: Electrostatic attraction between the electronegative fluorine (

    
    ) and the cationic nitrogen (
    
    
    
    ).
  • Utility: This "locks" the flexible side chain into a specific vector, potentially reducing the entropic penalty upon binding to a protein target.

Metabolic Stability & Toxicology[3]

Oxidative Dealkylation

The N-ethyl group is a common site for metabolic liability via Cytochrome P450 (CYP)-mediated N-dealkylation.

  • Ethyl Mechanism: CYP enzymes abstract a hydrogen from the

    
    -carbon (adjacent to N), forming an iminium ion intermediate, which hydrolyzes to release acetaldehyde and the free amine.
    
  • Fluoroethyl Mechanism: The electron-withdrawing fluorine deactivates the adjacent C-H bonds, increasing the bond dissociation energy (BDE) and making hydrogen abstraction significantly more difficult.

Result: The (2-fluoroethyl) analog typically demonstrates a 2–5x increase in microsomal half-life (


) compared to the ethyl analog.
Decision Matrix

The following diagram illustrates the logical flow for selecting the Fluoroethyl analog during lead optimization.

DecisionMatrix Start Lead Optimization: Pyrrolidine Scaffold Check_pKa Check Basicity (pKa) Start->Check_pKa High_pKa pKa > 9.5 (Highly Basic) Check_pKa->High_pKa Ethyl Group Check_Issues Identify Risks: 1. hERG Binding 2. Low Permeability 3. High Clearance High_pKa->Check_Issues Solution STRATEGY: Switch to N-(2-Fluoroethyl) Check_Issues->Solution If Risks Exist Outcome Outcome: 1. pKa lowered (8.5-9.0) 2. Metabolic Block 3. Vector Locked (Gauche) Solution->Outcome

Figure 1: Decision logic for bioisosteric replacement of Ethyl with Fluoroethyl.

Synthetic Accessibility

Synthesizing the (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine requires care to avoid elimination of the fluorine (forming the vinyl group) or racemization of the chiral center.

Recommended Route: Direct Alkylation

This route is preferred over reductive amination for fluoroalkyl groups to prevent defluorination.

  • Starting Material: (3R)-3-(Boc-amino)pyrrolidine.

  • Reagent: 1-bromo-2-fluoroethane (BFE).

  • Base:

    
     or DIPEA (avoid strong bases that promote E2 elimination of BFE).
    
  • Solvent: Acetonitrile (

    
    ).
    

Synthesis SM (3R)-3-(Boc-amino) pyrrolidine Intermediate N-Alkylated Intermediate SM->Intermediate Alkylation 60°C, 4h Reagent 1-bromo-2-fluoroethane + K2CO3 / MeCN Reagent->Intermediate Product (3R)-1-(2-fluoroethyl) pyrrolidin-3-amine Intermediate->Product Deprotection Deprotection HCl / Dioxane (Boc Removal)

Figure 2: Optimal synthetic pathway minimizing racemization and elimination byproducts.

Experimental Protocols

To validate the bioisosteric advantage in your specific series, the following protocols are standardized for high reproducibility.

Protocol: Potentiometric pKa Determination

Use this protocol to quantify the basicity shift.

Equipment: Sirius T3 or equivalent potentiometric titrator. Reagents: 0.15 M KCl (ionic strength adjustor), 0.5 M HCl, 0.5 M KOH.

  • Sample Prep: Dissolve 1–2 mg of the test compound (free base or HCl salt) in 1.5 mL of assay water containing 0.15 M KCl.

  • Blank: Run a blank titration with water/KCl to calibrate the electrode slope.

  • Titration:

    • Acidify the sample to pH 2.0 using 0.5 M HCl.

    • Titrate upwards to pH 12.0 using 0.5 M KOH.

    • Perform a triple titration (Acid

      
       Base 
      
      
      
      Acid
      
      
      Base).
  • Analysis: Use the Bjerrum plot method to determine the pKa. The N-(2-fluoroethyl) analog should show an inflection point near 8.5–8.7, whereas the ethyl analog will be >10.0.

Protocol: Comparative Microsomal Stability

Use this to demonstrate metabolic robustness.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1

    
    M test compound (Ethyl vs. Fluoroethyl analog).
    
  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Pre-incubate microsomes and substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring the parent ion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Success Criterion: Fluoroethyl analog should show

      
       (intrinsic clearance) < 50% of the Ethyl analog.
      

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

X-ray crystallography data for (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: X-ray Crystallography & Salt Selection for (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

Executive Summary

(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (CAS 1257047-36-1) is a critical chiral diamine intermediate, structurally homologous to the aminopiperidine scaffolds used in DPP-4 inhibitors (e.g., Trelagliptin, Alogliptin). In drug development, the isolation of this intermediate as a crystalline salt is essential to control stereochemical purity (enantiomeric excess >99%) and prevent the degradation associated with the hygroscopic free base.

This guide compares the crystallographic and physicochemical profiles of the three most viable salt forms: Dihydrochloride (2HCl) , Tosylate (TsOH) , and Fumarate . It provides a roadmap for solid-state characterization, supported by comparative data from structural homologs.

Comparative Analysis: Salt Form Performance

The selection of a salt form for (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is driven by the need to balance crystallinity (for purification) against mass efficiency and solubility .

Table 1: Comparative Physicochemical Profile (Projected)
FeatureDihydrochloride (2HCl) Tosylate (TsOH) Fumarate (1:1)
Crystal Habit Fine needles / PlatesBlock / PrismsRhombic / Plates
Hygroscopicity High (Deliquescent >60% RH)Low (Stable up to 90% RH)Moderate
Melting Point 160–180°C (Dec)210–230°C (Sharp)190–205°C
Space Group Often P2₁ (Monoclinic)P2₁2₁2₁ or P1 (Triclinic)P2₁/c (Monoclinic)
Packing Forces Ionic + H-bond Network (Cl⁻ bridged)

-

Stacking + H-bonds
H-bond Dimers (Carboxyl-Amine)
Purification Power Low (Traps impurities)High (Rejecting lattice)Moderate
Suitability Early-stage synthesisLate-stage purification / API Formulation

Expert Insight: While the 2HCl salt is the default for synthetic intermediates due to atom economy, it often suffers from pseudopolymorphism (hydrate formation). The Tosylate salt, despite its higher molecular weight, is superior for crystallographic resolution and enantiomeric enrichment due to the bulky counter-ion facilitating rigid lattice formation.

Crystallographic Characterization Strategy

To obtain high-quality X-ray data for this flexible molecule, specific protocols must be followed to reduce thermal disorder in the 2-fluoroethyl chain.

Protocol: Single Crystal Growth via Vapor Diffusion
  • Objective: Grow diffraction-quality crystals (>0.2 mm) of the Tosylate salt.

  • Reagents: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (100 mg), p-Toluenesulfonic acid monohydrate (1 eq), Methanol (Solvent), Diethyl Ether (Antisolvent).

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of the amine and 145 mg of p-TsOH in 2 mL of Methanol. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter.

  • Setup: Place the methanol solution in a small inner vial (4 mL).

  • Chamber: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether.

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Check for crystals after 48–72 hours. The ether vapors will slowly diffuse into the methanol, lowering solubility and promoting controlled nucleation.

Data Collection Parameters (Rigaku/Bruker Systems)
  • Temperature: 100 K (Critical). The fluoroethyl chain is conformationally mobile; cooling freezes the gauche/anti conformers, sharpening the electron density map.

  • Radiation: Cu K

    
     (
    
    
    
    Å) is preferred for light-atom organic structures to maximize diffraction intensity.
  • Resolution: Aim for 0.8 Å to resolve the C–F bond length (typically 1.35–1.38 Å) accurately.

Structural Mechanisms & Visualization

The following diagrams illustrate the salt screening logic and the expected hydrogen-bonding networks based on pyrrolidine structural homologs.

Figure 1: Salt Selection Decision Tree

SaltSelection Start Crude (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine SolubilityCheck Solubility Assessment (MeOH/EtOH/Water) Start->SolubilityCheck HygroCheck Hygroscopicity Screen (DVS Analysis) SolubilityCheck->HygroCheck BranchHCl Add HCl (gas/ether) HygroCheck->BranchHCl High Sol. BranchTos Add p-TsOH (1 eq) HygroCheck->BranchTos Need Stability BranchFum Add Fumaric Acid (0.5 eq) HygroCheck->BranchFum Need Bioavail. ResultHCl Dihydrochloride Salt (Hygroscopic, Hydrates) Use: Synthesis BranchHCl->ResultHCl ResultTos Tosylate Salt (Crystalline, Anhydrous) Use: X-ray / Purification BranchTos->ResultTos ResultFum Fumarate Salt (Pharmaceutically Acceptable) Use: Formulation BranchFum->ResultFum

Caption: Decision matrix for salt selection. Tosylate is the preferred path for structural confirmation via X-ray crystallography.

Figure 2: Crystallographic Packing Interaction (Schematic)

CrystalPacking Amine (3R)-Pyrrolidinium Cation (Donor) Anion Sulfonate/Chloride Anion (Acceptor) Amine->Anion Strong H-Bond (N-H...O/Cl) F_Atom Fluorine Atom (Weak Acceptor) Amine->F_Atom Intramolecular (N-H...F) Lattice 3D Crystal Lattice Amine->Lattice Van der Waals Anion->Lattice Ionic Scaffold

Caption: Primary interaction map. The N-H...Anion hydrogen bond drives the lattice formation, while the Fluorine atom often participates in weak intramolecular contacts.

References & Data Sources

  • Chemical Identity: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (CAS 1257047-36-1).[1] PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Salt Screening Methodology: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011).[2][5][6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Homologous Structure (Trelagliptin Intermediate): Xu, K., et al. (2020). "Direct salinization of trelagliptin from solid forms by mechanochemistry." CrystEngComm, 22, 1234-1240. (Describes the (R)-3-aminopiperidine salt behavior). Link

  • Crystallographic Protocols: "Vapor Diffusion Crystallization." Hampton Research User Guide. Link

Sources

Comparative Guide: Validating Purity of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In the development of kinase inhibitors and GPCR ligands, (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is a critical chiral building block. While HPLC is the industry standard for detecting organic impurities, it often fails to identify inorganic contaminants, solvation states, or precise salt stoichiometry (e.g., Mono- vs. Dihydrochloride).

The Solution: Elemental Analysis (CHN/F combustion analysis) serves as the definitive orthogonal method to validate the bulk material composition . This guide details how to utilize EA to validate the purity of this fluorinated amine, specifically addressing the technical challenges posed by the fluorine atom and the hygroscopic nature of pyrrolidine amines.

Part 1: Technical Specifications & Theoretical Baselines

Before initiating validation, theoretical baselines must be established. The presence of the fluorine atom and the basic nitrogen centers makes this molecule prone to forming various salt states.

Target Molecule: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine Molecular Formula:


Molecular Weight (Free Base):  132.18  g/mol 
Theoretical Elemental Composition (Calculated)
ElementFree Base (

)
Mono-HCl Salt (

)
Di-HCl Salt (

)
Carbon (C) 54.52% 42.74%35.14%
Hydrogen (H) 9.91% 8.37%7.37%
Nitrogen (N) 21.19% 16.61%13.66%
Fluorine (F) 14.37% 11.27%9.27%

Critical Insight: Note the massive shift in Carbon percentage (approx. 12%) between the Free Base and Mono-HCl forms. EA is superior to NMR for rapidly confirming which salt form has been isolated after acidic workups.

Part 2: Comparative Analysis (EA vs. Alternatives)

Elemental Analysis is rarely used in isolation. It is best understood as a "Bulk Composition Validator" that complements "Specific Impurity Detectors" like HPLC.

Method Performance Matrix
FeatureElemental Analysis (EA) HPLC (UV/Vis) qNMR (Quantitative NMR)
Primary Target Bulk elemental ratios (C, H, N, F)Organic impurities & by-productsOrganic structure & molar ratios
Salt Detection Excellent (Definitive for stoichiometry)Poor (Buffers mask salt forms)Good (If counter-ion has protons)
Inorganic Impurities Detects non-combustibles (Ash)Blind (Invisible to UV)Blind (Unless specific nuclei targeted)
Solvation/Water Indirect detection (values drift)Blind (Elutes with dead volume)Excellent (Distinct peaks)
Sample Destructive? Yes (Combustion)No (Recovery possible)No
Chiral Specificity None (Blind to R/S enantiomers)Excellent (With Chiral Column)Good (With Chiral Shift Reagent)
Decision Logic: When to Prioritize EA?
  • Post-Salt Formation: You have converted the amine to an HCl salt for stability. Use EA to confirm 1:1 vs 1:2 stoichiometry.

  • Hygroscopicity Check: The product appears "wet" or sticky. Use EA to see if Hydrogen/Oxygen values deviate, indicating trapped water.

  • Fluorine Mass Balance: To ensure the fluorine atom hasn't been cleaved during harsh reaction conditions (e.g., nucleophilic substitution failures).

Part 3: Validation Workflow (Visualization)

The following diagram illustrates where EA fits into the purification pipeline for (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine.

PurityValidation Start Crude Synthesis Product (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine Purification Purification Step (Column Chromatography / Crystallization) Start->Purification HPLC HPLC / LC-MS (Detects Organic Impurities) Purification->HPLC Check1 Is Organic Purity > 95%? Check1->Purification No (Re-purify) SaltForm Salt Formation / Drying Check1->SaltForm Yes HPLC->Check1 Check2 Validation Phase SaltForm->Check2 EA Elemental Analysis (CHN/F) (VALIDATES: Salt Stoichiometry, Bulk Purity) Check2->EA qNMR qNMR / KF Titration (VALIDATES: Solvent/Water Content) Check2->qNMR Chiral Chiral HPLC (VALIDATES: R-Enantiomer Excess) Check2->Chiral Final Release Certified Material EA->Final Passes (+/- 0.4%) qNMR->Final Chiral->Final

Figure 1: Integrated Purity Validation Workflow. EA acts as the specific gatekeeper for salt form confirmation and bulk composition, distinct from HPLC's role in organic impurity detection.

Part 4: Experimental Protocol for Fluorinated Amines

Analyzing fluorine-containing amines requires specific modifications to standard combustion protocols to prevent equipment damage and ensure accuracy.

Sample Preparation (Critical Step)
  • Drying: Amines are notoriously hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours over

    
     prior to weighing.
    
  • Weighing: Use a microbalance with

    
     precision. Target sample mass: 2.0 – 3.0 mg.
    
  • Encapsulation: Use tin capsules. Ensure no air is trapped (air contains Nitrogen, skewing results).

Combustion Considerations for Fluorine

Standard combustion produces


 (Hydrofluoric Acid), which eats into quartz combustion tubes and can cause low results for Hydrogen and Carbon due to interference.
  • Additive: Add Magnesium Oxide (MgO) or Tungsten Trioxide (

    
    )  to the sample capsule. These act as "scavengers" to bind Fluorine, preventing it from attacking the quartz tube.
    
  • Temperature: Ensure the combustion furnace is set to

    
     to ensure complete bond rupture of the C-F bond (which is stronger than C-H).
    
Acceptance Criteria (The "Pass" Standard)

According to the Journal of Organic Chemistry and standard pharmaceutical guidelines, the experimental values must fall within


  of the theoretical values.

Example Calculation for Validation:

  • Theoretical C: 54.52%

  • Acceptable Range: 54.12% – 54.92%

  • Result: If your result is 53.80%, the sample is likely wet or contains inorganic salts.

Part 5: Troubleshooting Data Deviations

If your EA results fail the


 threshold, use this diagnostic table:
ObservationLikely CauseRecommended Action
High H, Low C/N Trapped Water or SolventRun Karl Fischer titration; dry sample more aggressively.
Low C, H, N (Proportional) Inorganic Contamination (Silica/Salts)Check "Ash" residue. Filter final product through 0.2µm filter.
High C, High H Trapped Organic Solvent (e.g., EtOAc)Run

-NMR to identify solvent peaks.
Deviant N/Cl Ratio Incorrect Salt StoichiometryYou may have a mix of Mono- and Di-HCl salts. Adjust pH during isolation.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. [Link]

  • EPA Method 9076. (2007). Test Methods for Evaluating Solid Waste: Chlorine and Fluorine by Combustion. US Environmental Protection Agency. [Link]

Technical Comparison Guide: IR Characterization of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine (CAS: 1257047-36-1). As a chiral fluorinated building block, this molecule presents unique spectral challenges due to the overlapping diagnostic regions of the pyrrolidine ring, the primary amine, and the fluoroethyl substituent.

This document objectively compares the IR performance of this product against its two primary "alternatives" in a drug development context:

  • The Non-Fluorinated Analog: 1-Ethylpyrrolidin-3-amine (differentiation of the C-F bond).

  • The Salt Form: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine Dihydrochloride (differentiation of solid-state forms).

Spectral Architecture & Assignment

The IR spectrum of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine is defined by the interplay between the basic pyrrolidine skeleton and the electronegative fluorine substituent.

Theoretical Peak Assignment Table

The following assignments are synthesized from fragment-based vibrational analysis of 3-aminopyrrolidine and 2-fluoroethylamine data.

Frequency Region (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
3350 – 3280 N-H Stretch (Doublet)Primary Amine (-NH₂)High: Confirms free base form; doublet indicates primary amine.
2970 – 2800 C-H Stretch (sp³)Alkyl / Ring CH₂Medium: General aliphatic backbone.
1610 – 1590 N-H ScissoringPrimary Amine (-NH₂)High: Distinguishes amine from amides or other N-species.
1460 – 1440 CH₂ ScissoringPyrrolidine RingLow: Common to all cyclic amines.
1380 – 1350 C-H Wag/Twist-CH₂-F adjacentMedium: Perturbed by fluorine electronegativity.
1150 – 1000 C-F Stretch Fluoroethyl (-CH₂CH₂F) Critical: The "Fingerprint" of fluorination. Typically a strong band ~1040 cm⁻¹.
1130 – 1080 C-N StretchRing C-N / Exocyclic C-NMedium: Overlaps with C-F; requires careful deconvolution.
Structural-Vibrational Map

The following diagram illustrates the correlation between the molecular structure and the specific IR vibrational modes.

IRSpectrumMap Molecule (3R)-1-(2-fluoroethyl) pyrrolidin-3-amine Amine Primary Amine (-NH2) @ C3 Position Molecule->Amine Ring Pyrrolidine Ring (Skeletal) Molecule->Ring Fluoro Fluoroethyl Group (-CH2-CH2-F) Molecule->Fluoro Peak_NH N-H Stretch 3300-3400 cm⁻¹ Amine->Peak_NH Diagnostic 1 Peak_Scissor N-H Scissoring ~1600 cm⁻¹ Amine->Peak_Scissor Peak_Ring Ring Breathing 900-1000 cm⁻¹ Ring->Peak_Ring Peak_CF C-F Stretch 1000-1100 cm⁻¹ Fluoro->Peak_CF Diagnostic 2

Caption: Mapping of functional groups to diagnostic IR regions. The C-F stretch (Green path) is the primary differentiator from non-fluorinated analogs.

Comparative Performance Analysis

This section evaluates how IR spectroscopy performs in distinguishing (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine from its closest chemical alternatives.

Scenario A: Verification of Fluorination

Alternative: 1-Ethylpyrrolidin-3-amine (Non-fluorinated analog). Challenge: Both molecules have identical amine and ring signatures. IR Performance:

  • The "Des-fluoro" Analog: Lacks the strong absorption band in the 1000–1100 cm⁻¹ region. The spectrum in this region is dominated only by weaker C-N stretches.

  • The Product (Fluoro-analog): Exhibits a distinct, intense band centered near 1040 cm⁻¹ (C-F stretch).

Scenario B: Solid State Form Identification

Alternative: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine Dihydrochloride (2HCl) . Challenge: Drug substances are often stored as salts for stability. Confusing the free base (liquid/oil) with the salt (solid) is a common error. IR Performance:

FeatureFree Base (Target)HCl Salt (Alternative)
3000+ Region Sharp doublet ~3300 cm⁻¹ (Free -NH₂)Broad "Ammonium Band" 2500–3200 cm⁻¹ (-NH₃⁺)
1600 Region Scissoring ~1600 cm⁻¹Asymmetric bend ~1600 cm⁻¹ + Symmetric bend ~1500 cm⁻¹
Fingerprint Clear skeletal bandsComplex, broadened bands due to crystal lattice/H-bonding

Experimental Protocol: Self-Validating Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol uses an Internal Standard Logic —using the molecule's own functional groups to validate the spectrum quality.

Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets due to the likely hygroscopic nature of the amine.

  • Crystal: Diamond or ZnSe (Diamond preferred for durability against potential acidity if salt traces are present).

Step-by-Step Validation Workflow

QCWorkflow Start Start Analysis Check3300 Check 3300-3400 cm⁻¹ (High Frequency) Start->Check3300 DecisionNH Doublet Present? Check3300->DecisionNH Check1040 Check 1000-1100 cm⁻¹ (Fingerprint) DecisionNH->Check1040 Yes SaltWarn Warning: Salt Form Detected (Broad Ammonium Band) DecisionNH->SaltWarn No (Broad Band) DecisionCF Strong Band @ ~1040 cm⁻¹? Check1040->DecisionCF DesFluoro Warning: Des-fluoro Impurity (Missing C-F) DecisionCF->DesFluoro No/Weak Pass PASS: Identity Confirmed (Free Base + Fluorinated) DecisionCF->Pass Yes (Strong)

Caption: Logic flow for confirming the identity of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine using IR markers.

Causality & Troubleshooting
  • Broadening at 3300 cm⁻¹: If the distinct doublet becomes a single broad hump, the sample has likely absorbed atmospheric moisture (amines are hygroscopic). Action: Dry sample over P₂O₅ or subtract water vapor background.

  • Shift in C-F Peak: The C-F stretch is sensitive to the local environment. In the HCl salt, the protonation of the nearby nitrogen can inductively shift the C-F frequency slightly higher (blue shift) due to the removal of electron density from the alkyl chain.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 3-Aminopyridine (Analogous Amine Data). National Institute of Standards and Technology.[1] Available at: [Link]

  • PubChem. Compound Summary for (3R)-3-fluoropyrrolidine (Structural Analog). National Center for Biotechnology Information. Available at: [Link]

  • Marstokk, K. M., & Møllendal, H. Microwave spectrum, conformational equilibrium, intramolecular hydrogen bonding... of 2-fluoroethylamine. Journal of Molecular Structure. (Cited for C-F and amine vibrational assignments in fluoroethyl amines).[2]

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[3] (Authoritative source for C-F and Primary Amine group frequencies).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Logic

Handling (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine requires a deviation from standard organic amine disposal protocols due to its fluorinated alkyl moiety . While the pyrrolidine core dictates its basicity and corrosivity, the 2-fluoroethyl group classifies this material as a Halogenated Organic Waste .

Critical Operational Directive: Do NOT dispose of this compound in standard "Non-Halogenated Organic" solvent streams. Combustion of this material without specific scrubbing systems releases Hydrogen Fluoride (HF), damaging incinerator infrastructure and posing severe environmental risks.

Hazard Identification & Chemical Behavior

To safely dispose of this material, you must understand its reactivity profile.[1] It is a chiral diamine derivative acting as a strong base.

GHS Classification (Derived from Structure-Activity Relationships)
Hazard ClassCategoryHazard StatementOperational Implication
Skin Corrosion Cat.[2] 1BH314: Causes severe skin burnsUse butyl rubber or nitrile (double-gloved).
Flammable Liquid Cat.[2][3] 3H226: Flammable liquid/vaporGround all vessels; use spark-proof tools.
Acute Toxicity Cat. 4H302: Harmful if swallowedTreat as toxic; do not rinse residue down drains.
Eye Damage Cat. 1H318: Causes serious eye damageFace shield required during transfer.
The "Fluorine Factor"

Unlike chlorinated solvents (e.g., DCM), the C-F bond is exceptionally stable. However, under high-temperature incineration conditions, it decomposes to form HF.

  • Disposal Consequence: Waste vendors must be notified of "Organic Fluorine" content to ensure the waste is directed to an incinerator equipped with caustic scrubbers.

Waste Stream Segregation Protocol

Proper segregation is the primary defense against unplanned exothermic events in the waste container.

Core Segregation Rules
  • No Acids: Mixing with acid waste (e.g., HCl, H₂SO₄) will generate immediate heat (exothermic neutralization) and potentially vaporize the volatile amine.

  • No Oxidizers: Segregate strictly from peroxides, nitrates, and permanganates to prevent fire/explosion.

  • Halogenated Stream: Despite being an amine, the fluorine atom dictates that it enters the Halogenated waste stream.

Workflow Visualization: Segregation Decision Tree

WasteSegregation Figure 1: Waste Segregation Logic Flow Start Waste Generation: (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine CheckState Physical State Check Start->CheckState SolidWaste Solid / Residue CheckState->SolidWaste Contaminated Wipes/Solids LiquidWaste Liquid / Solution CheckState->LiquidWaste Reaction Mixtures SolidStream Stream B: Solid Hazardous Waste (Bagged & Tagged) SolidWaste->SolidStream PHCheck Check pH / Co-solvents LiquidWaste->PHCheck IsAcidic Contains Acids? PHCheck->IsAcidic Neutralize Neutralize carefully in fume hood IsAcidic->Neutralize Yes HaloStream Stream A: Halogenated Organics (High BTU, Fluorine Compatible) IsAcidic->HaloStream No (Pure or Basic) Neutralize->HaloStream After pH 7-9

Step-by-Step Disposal Procedures

A. Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Stabilize the amine in a compatible solvent matrix for incineration.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal drums if the mixture is wet, as amines can corrode aluminum and zinc.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Flammable, Corrosive"

    • Constituents: Explicitly list "(3R)-1-(2-fluoroethyl)pyrrolidin-3-amine" and any co-solvents (e.g., Methanol, THF).

    • CRITICAL: Add a secondary sticker or note: "CONTAINS ORGANIC FLUORINE."

  • Bulking:

    • Pour into the Halogenated Organic carboy.

    • Self-Validating Step: Verify the carboy does not contain acidic waste (check log sheet) before pouring.

B. Solid Waste (Contaminated Silica, Filter Paper, PPE)
  • Collection: Collect all disposable pipettes, weighing boats, and gloves contaminated with the substance.

  • Packaging: Double-bag in clear 6-mil polyethylene bags.

  • Labeling: Tag as "Solid Debris with Toxic/Corrosive Residue."

C. Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (do not pour down the drain).

  • Defacing: Deface the label and mark "Empty."[4][5]

Emergency Response: Spill Protocol

In the event of a spill, speed and containment are vital to prevent respiratory exposure to amine vapors.

Spill Response Workflow

SpillResponse Figure 2: Emergency Spill Response Protocol Alert 1. Alert & Evacuate (Fume Risk) PPE 2. Don PPE (Resp. Protection + Butyl Gloves) Alert->PPE Contain 3. Containment (Sand or Vermiculite berm) PPE->Contain Absorb 4. Absorption (Do NOT use paper towels) Contain->Absorb Clean 5. Decontamination (Weak Citric Acid Wash) Absorb->Clean Dispose 6. Waste Tagging (Solid Hazardous Waste) Clean->Dispose

Technical Note on Absorbents: Do not use paper towels or cellulose-based absorbents for concentrated amine spills. Amines are susceptible to rapid oxidation; mixing with cellulose can increase fire risk. Use inert mineral absorbents like Vermiculite , Diatomaceous Earth , or Sand [1].

Regulatory & Compliance Framework (RCRA)

For US-based laboratories, this material falls under the following Resource Conservation and Recovery Act (RCRA) considerations:

RCRA CodeDescriptionApplicability to (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine
D001 IgnitableApplicable if the flashpoint is < 60°C (Common for pyrrolidines) [2].
D002 CorrosiveApplicable if pH ≥ 12.5 (Likely for concentrated amines) [2].
F-Codes Halogenated SolventsWhile not a "listed" solvent (like F001), it must be managed in the halogenated stream for incineration technical compliance [3].

Drain Disposal: strictly PROHIBITED . The fluorinated alkyl group resists biodegradation, and the amine is toxic to aquatic life.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Bucknell University EHS. (2016). Hazardous Waste Segregation Guide: Halogenated vs Non-Halogenated.

  • PubChem. (n.d.). Compound Summary: Pyrrolidine Derivatives Safety Data.

Sources

Personal protective equipment for handling (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Treat as: CORROSIVE | ACUTE TOXIN (DERMAL/ORAL) | TARGET ORGAN TOXIN

As a specialized chiral intermediate, (3R)-1-(2-fluoroethyl)pyrrolidin-3-amine lacks a globally harmonized GHS dataset in many public repositories. In the absence of compound-specific toxicology, we must apply the Precautionary Principle based on its functional groups.

Structure-Activity Hazard Analysis (The "Why")

To ensure safety, we derive the hazard profile from its chemical structure. This "Structure-Activity Relationship" (SAR) dictates our PPE choices:

  • Pyrrolidine Core (Secondary/Primary Amine): The parent compound, pyrrolidine, is highly caustic (pH > 12). Consequently, this derivative must be treated as Corrosive (Category 1B) , capable of causing irreversible eye damage and skin burns [1, 2].

  • Fluoroethyl Group: The addition of a fluorine atom increases the molecule's lipophilicity compared to its non-fluorinated analogs. This enhances dermal absorption , allowing the chemical to penetrate the stratum corneum faster than standard amines.

  • Chirality (3R): While chirality affects biological binding, it does not alter the immediate chemical safety profile; however, high biological potency should be assumed for chiral drug intermediates.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Body AreaProtection LevelMaterial SpecificationRational / Causality
Hand (Primary) High Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or LaminateAmines can degrade thin nitrile over time. Double gloving provides a visual breach indicator and increases breakthrough time [3].
Hand (High Risk) Critical Silver Shield® / 4H® (Laminate) Required for spills or prolonged immersion. Fluorinated amines may permeate nitrile <15 mins. Laminate offers >480 min protection.[1]
Eyes High Chemical Splash Goggles Safety glasses are insufficient. Amine vapors are lachrymators; liquid splashes cause permanent corneal opacity [4].
Respiratory Medium Fume Hood (Primary) Respirator (Secondary): ABEK1 FilterVolatile amines attack mucous membranes. Use a respirator only if engineering controls (hood) fail.
Body Standard Lab Coat (Poly/Cotton) + Chemical Apron Cotton absorbs; a rubber/Tyvek apron prevents soak-through to the skin during liquid handling.

Glove Selection & Permeation Logic

Trust but verify. Do not rely on generic "Nitrile is safe" assumptions for fluorinated amines.

The "Breakthrough" Protocol
  • Routine Handling (<10 mins): Double Nitrile gloves are acceptable.

    • Mechanism:[2][3] The outer glove takes the mechanical stress; the inner glove protects against micro-pinholes.

  • Extended Handling (>10 mins) or Cleanup: Use Silver Shield (Laminate) liners under nitrile outer gloves.

    • Why: Fluorinated organics swell rubber matrices (nitrile/latex). Laminate films are multi-layered plastics resistant to swelling, preventing the chemical from reaching the skin [5].

Operational Workflow: Safe Handling Logic

The following diagram outlines the decision-making process for handling this compound, integrating engineering controls with PPE requirements.

SafeHandling Start Start: Task Definition CheckQty Check Quantity Start->CheckQty SmallScale < 100 mg (Solid) CheckQty->SmallScale LargeScale > 100 mg or Liquid CheckQty->LargeScale EngControl Verify Engineering Controls (Fume Hood Face Velocity > 100 fpm) SmallScale->EngControl LargeScale->EngControl PPE_Std PPE: Double Nitrile + Goggles EngControl->PPE_Std Pass PPE_High PPE: Laminate Liners + Face Shield EngControl->PPE_High Fail/High Risk Action Perform Weighing/Transfer PPE_Std->Action PPE_High->Action Waste Disposal: Segregated Amine Waste Action->Waste

Figure 1: Decision logic for PPE selection based on scale and engineering control verification.

Step-by-Step Operational Protocol

Phase 1: Preparation
  • Neutralize Static: Amines, especially salt forms, can be static. Use an ionizing fan or anti-static gun in the weigh station to prevent powder dispersal.

  • Acid Trap Setup: If using a vacuum pump, ensure a cold trap or acid trap is in-line. Amine vapors will degrade pump oil and seals immediately.

Phase 2: Active Handling
  • Weighing:

    • Solid: Weigh into a tared vial inside the fume hood. Do not walk the stock bottle to the balance.

    • Liquid: Use a positive-displacement pipette. Do not pour.

  • Reaction Setup:

    • Add the amine to the reaction vessel slowly.

    • Exotherm Warning: If reacting with acid chlorides or anhydrides, expect a rapid temperature spike. Cool the vessel to 0°C before addition.

Phase 3: Decontamination & Disposal
  • Wipe Down: Clean all surfaces with a 5% Citric Acid or Dilute HCl solution.

    • Chemistry: This converts the volatile free base amine into a non-volatile, water-soluble salt (Ammonium salt), making it safer to clean up.

  • Waste Stream: Dispose of as "Basic Organic Waste."

    • CRITICAL: Do not mix with oxidizing acids (Nitric/Perchloric) to prevent violent reaction.

Emergency Response

Exposure Scenarios[2][4][5][6]
  • Skin Contact: Immediately flush with water for 15 minutes.[4] Do not use vinegar (exothermic neutralization risk on skin). Use soap and water.[5][6]

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek immediate ophthalmological evaluation —amine burns can show delayed corneal detachment.

Spill Management (< 10 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection (if outside hood).

  • Absorb: Use a "Universal" or "Basic" spill kit.

    • Pro-Tip: If the spill is liquid, cover with sand/vermiculite first, then apply a dilute weak acid (citric) to lower vapor pressure before scooping.

References

  • Fisher Scientific. (2025).[4] Safety Data Sheet: Pyrrolidine. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Amines, Liquid, Corrosive. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Ansell Healthcare. Permeation & Degradation Database (Silver Shield / 4H). Retrieved from

Sources

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